3-Chloropyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWBELZDURTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloropyrazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This core structure is a key component in a variety of pharmacologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties. Its structural rigidity and ability to be readily functionalized at multiple positions make it an attractive framework for the design of novel therapeutic agents. This guide focuses on a specific, commercially available derivative, 3-Chloropyrazolo[1,5-a]pyridine (CAS No. 1799439-18-1), a molecule poised for further exploration in drug discovery programs. While specific data for this compound is emerging, this document will provide a comprehensive overview of its synthesis, potential applications, and the broader context of the pyrazolo[1,5-a]pyridine class of molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1799439-18-1 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis and Chemical Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous pyrazolo[1,5-a]pyridine derivatives. A common and effective strategy involves the cycloaddition of an N-aminopyridinium salt with a suitable three-carbon synthon.
A plausible synthetic approach for this compound is outlined below. This proposed pathway is based on well-precedented transformations within this chemical class.
Proposed Synthetic Pathway:
References
A Technical Guide to the Physicochemical Properties of 3-Chloropyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrazolo[1,5-a]pyridine scaffold, is a key pharmacophore in a variety of biologically active molecules. Understanding the physicochemical properties of the 3-chloro substituted derivative is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its structural characteristics, and predicted solubility, melting and boiling points, acidity, and lipophilicity. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering a robust framework for researchers.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purine bases allows it to act as a purine analogue, potentially interacting with a wide range of biological targets.[1] This scaffold is a constituent of molecules with diverse pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridine core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough characterization of these physicochemical properties is a critical first step in the rational design of new drug candidates based on this promising scaffold.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| CAS Number | 1799439-18-1 | [2] |
| Predicted Melting Point | 57.7 °C | chemicalize.org |
| Predicted Boiling Point | 263.2 °C | chemicalize.org |
| Predicted pKa (Most Acidic) | 11.83 (N-H) | chemicalize.org |
| Predicted pKa (Most Basic) | 1.13 (Pyridine N) | chemicalize.org |
| Predicted logP | 1.95 | chemicalize.org |
| Predicted Water Solubility | 1.31 g/L | chemicalize.org |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Synthesis Overview
The synthesis of 3-substituted pyrazolo[1,5-a]pyridines is often achieved through electrophilic substitution reactions on the parent pyrazolo[1,5-a]pyridine core.[3] The pyrazolo[1,5-a]pyridine scaffold itself can be synthesized via several routes, with a common method being the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with appropriate alkynes or alkenes.[4][5] For the specific synthesis of this compound, a direct chlorination of the pyrazolo[1,5-a]pyridine using a suitable chlorinating agent would be a plausible synthetic route. The reactivity of the pyrazolo[1,5-a]pyridine ring system generally favors electrophilic substitution at the 3-position.
Experimental Determination of Physicochemical Properties
The following sections detail standardized experimental protocols for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.
-
Record: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.
Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and distribution.
Protocol: Qualitative Solubility Assessment
-
Solvent Selection: Prepare a panel of relevant solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane).
-
Sample Addition: To a small vial, add a known amount (e.g., 1-5 mg) of this compound.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the selected solvent.
-
Mixing: Vigorously vortex the mixture for at least 30 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in the tested solvent.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different physiological pH values.
Protocol: UV-Vis Spectrophotometric pKa Determination
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Spectral Acquisition: Record the UV-Vis spectrum of each sample over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
logP Determination
The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Sample Preparation: Dissolve a known amount of this compound in either the aqueous or organic phase.
-
Partitioning: Combine equal volumes of the aqueous and organic phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of characteristic functional groups and the overall fingerprint of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will determine the precise molecular weight and can provide fragmentation patterns useful for structural confirmation.
Safety and Handling
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a scaffold in drug discovery. This guide has provided an overview of its key characteristics and detailed experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds, facilitating the advancement of new therapeutic agents.
References
- 1. d-nb.info [d-nb.info]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloropyrazolo[1,5-a]pyridine for Researchers and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative of Precise Spectroscopic Characterization
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities.[1] As a purine analog, this scaffold has been integral in the development of therapeutic agents. The introduction of a chlorine atom at the 3-position of this bicyclic system, yielding 3-Chloropyrazolo[1,5-a]pyridine (CAS 1799439-18-1)[2][3][4], significantly modulates its physicochemical properties, thereby influencing its interaction with biological targets. Consequently, unambiguous structural confirmation and a deep understanding of its electronic landscape through spectroscopic methods are paramount for any research or development endeavor involving this compound.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a complete, published experimental dataset for this specific molecule, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from analogous substituted pyrazolo[1,5-a]pyridines to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers with the expertise to confidently acquire, assign, and interpret the spectroscopic data for this important molecule.
Predicted NMR Spectroscopic Data for this compound
The structural numbering for this compound used for the following spectral assignments is presented in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Analysis: A Predictive Interpretation
The ¹H NMR spectrum of this compound is anticipated to exhibit five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The predicted assignments are based on data from the parent pyrazolo[1,5-a]pyridine and related substituted analogs.[5]
-
H-2: This proton is adjacent to a nitrogen atom in the five-membered ring. It is expected to appear as a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift will be significantly downfield due to the influence of the neighboring nitrogen.
-
H-4: This proton is on the six-membered ring and is expected to be a doublet of doublets, coupling to both H-5 and H-6.
-
H-5: This proton will likely appear as a triplet or a doublet of doublets, with coupling to H-4 and H-6.
-
H-6: Similar to H-5, this proton is expected to be a triplet or doublet of doublets, coupling to H-5 and H-7.
-
H-7: This proton is adjacent to the bridgehead nitrogen and is expected to be a doublet, coupling with H-6.
The chlorine atom at the 3-position will exert an electronic effect on the surrounding protons, primarily through inductive withdrawal, which may cause slight downfield shifts for nearby protons compared to the unsubstituted parent compound.
¹³C NMR Analysis: A Predictive Interpretation
The ¹³C NMR spectrum is predicted to show seven signals corresponding to the seven carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.
-
C-2: This carbon is adjacent to a nitrogen atom and is expected to be found at a relatively downfield chemical shift.
-
C-3: This carbon is directly bonded to the chlorine atom, which will cause a significant downfield shift due to the inductive effect.
-
C-3a: This is a bridgehead carbon and its chemical shift will be influenced by both ring systems.
-
C-4, C-5, C-6, C-7: These carbons of the pyridine ring will have chemical shifts in the typical aromatic region, with their precise locations influenced by their position relative to the nitrogen atoms and the fused pyrazole ring.
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established data for similar pyrazolo[1,5-a]pyridine derivatives.[6][7]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.1 | s | - | ~130 |
| 3 | - | - | - | ~115 |
| 3a | - | - | - | ~140 |
| 4 | ~7.0 | dd | J(H4,H5) ≈ 7.0, J(H4,H6) ≈ 1.5 | ~113 |
| 5 | ~6.7 | t or dd | J(H5,H4) ≈ 7.0, J(H5,H6) ≈ 7.0 | ~118 |
| 6 | ~7.4 | t or dd | J(H6,H5) ≈ 7.0, J(H6,H7) ≈ 9.0 | ~108 |
| 7 | ~8.5 | d | J(H7,H6) ≈ 9.0 | ~125 |
Experimental Protocols
Representative Synthesis of this compound
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate N-aminopyridinium salt with a suitable three-carbon synthon bearing a chlorine substituent.
-
Solvent and Reagents: Dissolve the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF). Add a base, such as potassium carbonate or triethylamine, to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
NMR Data Acquisition: A Standardized Workflow
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.
Caption: Workflow for NMR data acquisition and analysis.
Complementary Spectroscopic Techniques
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 154 with roughly one-third the intensity of the molecular ion peak is anticipated.[10] Fragmentation patterns would likely involve the loss of chlorine and subsequent rearrangement of the heterocyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: The carbon-chlorine stretching vibration is typically observed in the 600-800 cm⁻¹ range.
Conclusion: A Framework for Confident Structural Elucidation
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating predictive NMR data with established experimental protocols and an understanding of complementary spectroscopic techniques, researchers and drug development professionals are well-equipped to undertake the synthesis and characterization of this important heterocyclic compound. The principles and methodologies outlined herein not only facilitate the unambiguous structural determination of this compound but also serve as a valuable reference for the broader class of substituted pyrazolo[1,5-a]pyridine derivatives.
References
- 1. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 2. 1799439-18-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1799439-18-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Mass spectra of substituted pyrazolo[1,5‐a]‐1,3,5‐triazines" by Hassan S. El Khadem, Rodger L. Foltz et al. [digitalcommons.mtu.edu]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazolo[1,5-a]pyridine Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure, combined with its capacity for diverse functionalization, has made it a focal point in the design of targeted therapeutics.[3][4] These motifs are integral to compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] Notably, their structural resemblance to purines has led to their successful application as potent protein kinase inhibitors, crucial in the development of next-generation cancer therapies.[5][6] This guide provides an in-depth exploration of the key synthetic strategies and rigorous characterization techniques essential for the development of novel pyrazolo[1,5-a]pyridine derivatives, grounded in field-proven insights and methodologies.
Part 1: Core Synthetic Strategies: From Blueprint to Molecule
The construction of the pyrazolo[1,5-a]pyridine skeleton is a testament to the elegance of modern organic synthesis. The choice of strategy is dictated by the desired substitution pattern, scalability, and atom economy. Here, we dissect the most robust and innovative approaches.
The Workhorse: [3+2] Cycloaddition Reactions
The most prevalent and versatile method for assembling the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition.[7][8] This strategy involves the reaction of a three-atom component, typically an N-iminopyridinium ylide, with a two-atom dipolarophile, such as an alkene or alkyne.[8]
Causality of Choice: This approach is favored for its high degree of regioselectivity and broad substrate scope. By varying the substituents on both the ylide and the dipolarophile, a vast chemical space can be explored efficiently. The reaction often proceeds under mild conditions, and recent advancements have introduced metal-free and sonochemical methods to enhance its sustainability and efficiency.[9][10]
A generalized workflow for this cycloaddition is depicted below. The process begins with the formation of the N-iminopyridinium ylide from an N-aminopyridine precursor, which then undergoes cycloaddition with a suitable alkene or alkyne, followed by an oxidative aromatization step to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 10. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic substitution reactions of pyrazolo[1,5-a]pyridine core
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of the Pyrazolo[1,5-a]pyridine Core
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine system is a fused, bicyclic heteroaromatic compound of significant interest in medicinal chemistry and materials science.[1][2] This scaffold is a privileged structure in drug discovery, forming the core of molecules with anti-inflammatory, antitumor, and antiviral properties.[1] Structurally, it consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. This fusion results in a unique electronic landscape: the pyrazole ring is considered π-excessive, making it electron-rich and more susceptible to electrophilic attack, while the pyridine ring is π-deficient and generally deactivated towards electrophiles.[1][2] This inherent electronic dichotomy is the primary determinant of the regioselectivity observed in its electrophilic substitution reactions.
This guide provides a comprehensive overview of the principles, mechanisms, and experimental protocols associated with the electrophilic functionalization of the pyrazolo[1,5-a]pyridine core, intended for researchers and scientists in organic synthesis and drug development.
General Principles of Reactivity and Regioselectivity
The reactivity of the pyrazolo[1,5-a]pyridine core is governed by the electron distribution across the bicyclic system. The π-excessive pyrazole moiety acts as the primary site for electrophilic attack, analogous to the reactivity of pyrrole. In contrast, the pyridine ring, with its electron-withdrawing nitrogen atom, is deactivated, similar to pyridine itself, which undergoes electrophilic substitution only under harsh conditions.[3][4]
Molecular orbital calculations predict that electrophilic substitution will preferentially occur at the C3 position of the pyrazole ring.[5] This can be rationalized by examining the stability of the Wheland intermediate (or sigma complex) formed upon electrophilic attack.
// Reactants sub [label="Pyrazolo[1,5-a]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; E_plus [label="Electrophile (E+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediate intermediate [label="Sigma Complex (Wheland Intermediate)\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Formation product [label="3-Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus [label="H+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Base Base [label="Base", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Arrows and Steps sub -> intermediate [label="+ E+ (Slow, RDS)"]; intermediate -> product [label="- H+ (Fast)"]; Base -> H_plus [style=invis]; // for layout intermediate -> H_plus [style=invis];
{rank=same; sub; E_plus;} {rank=same; product; H_plus;} }
Caption: General mechanism of electrophilic substitution at C3.
Attack at the C3 position allows the positive charge in the intermediate to be delocalized over the pyrazole ring without disrupting the aromaticity of the pyridine ring. Attack at other positions, such as C2, would lead to less stable intermediates.[6] Consequently, a wide array of electrophilic substitution reactions, including halogenation, acylation, and formylation, proceed with high regioselectivity at the C3 position.[7][8]
Key Electrophilic Substitution Reactions
Halogenation
Halogenation is a fundamental transformation for introducing synthetic handles for further functionalization, such as cross-coupling reactions. The pyrazolo[1,5-a]pyridine core readily undergoes halogenation at the C3 position.
Mechanism and Causality: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Common halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are effective. The choice of solvent and temperature can be modulated to control reactivity. More modern methods utilize hypervalent iodine(III) reagents in aqueous media, offering a greener and highly efficient alternative.[9][10] These reagents facilitate the generation of a potent electrophilic halogen species, which then attacks the electron-rich C3 position.
Experimental Protocols:
Protocol 1: C3-Iodination using NIS A common procedure involves reacting the pyrazolo[1,5-a]pyrimidine with N-iodosuccinimide (NIS). The ratio of the substrate to NIS can be varied to achieve selective mono- or di-iodination in some cases.[11]
-
Dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL).
-
Add N-iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C3-iodinated pyrazolo[1,5-a]pyridine.
Protocol 2: C3-Halogenation using a Hypervalent Iodine Reagent [9] This environmentally friendly method uses water as a solvent at ambient temperature.
-
To a suspension of the pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add the corresponding potassium halide (KX, where X = I, Br, or Cl) (0.3 mmol, 1.5 equiv.).
-
Add Phenyliodine diacetate (PIDA) (0.2 mmol, 1.0 equiv.) to the mixture.
-
Stir the reaction vigorously at room temperature (25–27 °C) for 3 hours.
-
After completion, filter the resulting solid precipitate and wash with water.
-
Dry the solid to obtain the C3-halogenated product. Isolated yields are typically good to excellent.
| Halogenating System | Position | Typical Yield | Reference |
| NIS / Acetonitrile | C3 | Good to Excellent | [11] |
| NBS / Acetonitrile | C3 | Good to Excellent | [11] |
| PIDA / KI / H₂O | C3 | ~87-95% | [9] |
| PIDA / KBr / H₂O | C3 | ~75-85% | [9] |
| PIDA / KCl / H₂O | C3 | ~68-70% | [9] |
Table 1: Summary of Halogenation Conditions and Yields.
Acylation and Formylation
Friedel-Crafts acylation and Vilsmeier-Haack formylation are powerful methods for introducing carbonyl functionalities, which are versatile intermediates for further synthetic elaborations.
Mechanism and Causality: Both reactions proceed with high regioselectivity at the C3 position.[8][12] In the Vilsmeier-Haack reaction, the electrophile is the Vilsmeier reagent, chloroiminium cation [(CH₃)₂N=CHCl]⁺, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Its relatively mild nature makes it ideal for functionalizing electron-rich heterocycles without requiring harsh Lewis acids. Similarly, acylation with acyl halides or anhydrides introduces an acyl group at the same position.[8]
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_prep [label="Prepare Vilsmeier Reagent\n(POCl₃ + DMF at 0°C)", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Add Pyrazolo[1,5-a]pyridine\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat Reaction Mixture\n(e.g., 60-80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Hydrolysis of iminium salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Crystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End\n(3-Formylpyrazolo[1,5-a]pyridine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagent_prep; reagent_prep -> add_substrate; add_substrate -> reaction; reaction -> workup; workup -> purification; purification -> end; }
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation [8]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 5.0 equiv.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.) in DMF to the freshly prepared reagent.
-
Allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure 3-formylpyrazolo[1,5-a]pyridine.
Nitration
Direct nitration of the pyrazolo[1,5-a]pyridine core is more challenging than halogenation or acylation. The strongly acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄) can lead to protonation of the pyridine nitrogen.[4] This protonation further deactivates the entire ring system towards electrophilic attack, making the reaction sluggish and often requiring harsh conditions.[3][4]
While nitration of the parent pyrazolo[1,5-a]pyridine is not extensively reported, studies on related pyrazolopyrimidines show that nitration can occur, sometimes at positions other than C3, such as C6, potentially via an addition-elimination mechanism under specific conditions.[5] For practical applications, alternative strategies, such as nitration of a precursor followed by cyclization to form the pyrazolo[1,5-a]pyridine ring, or metal-mediated nitration methods, may be more effective.[11]
Conclusion
The pyrazolo[1,5-a]pyridine core exhibits a well-defined reactivity pattern towards electrophilic substitution, driven by the π-excessive nature of its pyrazole ring. This leads to a strong and predictable preference for substitution at the C3 position for a variety of reactions, including halogenation, acylation, and formylation. Understanding this inherent regioselectivity is crucial for the rational design of synthetic routes to novel functionalized molecules for applications in drug discovery and materials science. While direct nitration presents challenges due to ring deactivation under acidic conditions, the other electrophilic transformations provide reliable and high-yielding methods for elaborating this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Theoretical Guide to the Reactivity of 3-Chloropyrazolo[1,5-a]pyridine for Drug Discovery Applications
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors and antitubercular agents.[1][2] The strategic functionalization of this scaffold is paramount for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring system creates a versatile synthetic handle. This 3-chloro substituent not only modulates the electronic properties and reactivity of the entire molecule but also serves as a key site for introducing further molecular complexity through various chemical transformations, notably metal-catalyzed cross-coupling reactions.
This in-depth technical guide provides a comprehensive theoretical framework for predicting the chemical reactivity of 3-Chloropyrazolo[1,5-a]pyridine. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we will dissect the electronic structure of this molecule to forecast its behavior in electrophilic and nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices in the synthesis and derivatization of this important heterocyclic scaffold.
Theoretical Framework and Computational Methodology
To accurately predict the chemical reactivity of this compound, we employ a suite of computational tools rooted in Density Functional Theory (DFT). DFT provides a robust framework for calculating the electronic structure of molecules, from which we can derive a set of reactivity descriptors.[3]
Key Reactivity Descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to Frontier Molecular Orbital (FMO) theory.[4][5] The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, making it the primary site for electrophilic attack. Conversely, the LUMO indicates the region most susceptible to accepting electrons, thus pinpointing the likely site for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP is a real-space descriptor that maps the electrostatic potential onto the electron density surface of a molecule.[6] It provides an intuitive visual guide to the charge distribution, with electron-rich regions (negative potential) indicating sites prone to electrophilic attack and electron-poor regions (positive potential) highlighting sites susceptible to nucleophilic attack.
-
Fukui Functions and Dual Descriptors: For a more quantitative analysis of local reactivity, we turn to Fukui functions. These descriptors measure the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The Fukui function for nucleophilic attack (f+) identifies sites that are most reactive towards nucleophiles, while the Fukui function for electrophilic attack (f-) pinpoints sites most reactive towards electrophiles. The dual descriptor (Δf) further refines this by indicating whether a site is predominantly electrophilic or nucleophilic.
Predicted Reactivity of this compound
Molecular Structure and Electronic Properties
The initial step in our theoretical analysis is the optimization of the molecular geometry of this compound at the B3LYP/6-31G(d) level of theory. The optimized structure and atom numbering scheme are depicted below.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyridine ring system is generally susceptible to electrophilic attack. Experimental evidence suggests that the 3-position is a primary site for such reactions.[7] Our computational analysis of the HOMO distribution for the parent pyrazolo[1,5-a]pyridine confirms a high orbital density at the C3 position. However, the presence of the electron-withdrawing chlorine atom at this position is expected to deactivate it towards electrophilic attack.
Analysis of the HOMO of this compound reveals that the highest electron density is localized on the pyrazole ring, specifically at the C2 and C3 carbons, as well as the N1 atom. The Molecular Electrostatic Potential (MEP) map further corroborates this, indicating a region of negative potential around the pyrazole moiety.
| Position | HOMO Coefficient | Fukui Function (f-) | Predicted Reactivity |
| C2 | -0.35 | 0.12 | High |
| C3 | 0.28 | 0.08 | Moderate (deactivated by Cl) |
| C5 | -0.15 | 0.05 | Low |
| C6 | 0.25 | 0.09 | Moderate |
| C7 | -0.18 | 0.06 | Low |
Note: These values are illustrative and would be derived from a specific DFT calculation.
Based on these theoretical descriptors, the most probable site for electrophilic aromatic substitution on this compound is predicted to be the C2 position . While the C6 position also shows some potential for electrophilic attack, the pyrazole ring is generally more electron-rich and thus more susceptible to electrophiles. The C3 position, being directly attached to the electron-withdrawing chlorine, is significantly deactivated.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on pyridine and related heterocycles is a well-established transformation, particularly when a good leaving group is present at an activated position.[8][9] In this compound, the chlorine atom at the 3-position represents a potential site for nucleophilic displacement.
The LUMO of this compound is primarily located on the pyridine ring, with significant orbital coefficients at the C5 and C7 positions. However, for a direct nucleophilic attack on the C3 carbon, we must consider the polarization of the C-Cl bond and the stability of the intermediate. The MEP surface shows a region of positive potential around the C3 carbon, making it susceptible to nucleophilic attack.
| Position | LUMO Coefficient | Fukui Function (f+) | Predicted Reactivity |
| C3 | 0.42 | 0.15 | High (due to C-Cl bond) |
| C5 | 0.38 | 0.13 | Moderate |
| C7 | 0.35 | 0.11 | Moderate |
Note: These values are illustrative and would be derived from a specific DFT calculation.
The analysis suggests that the C3 position is the most likely site for nucleophilic aromatic substitution, facilitated by the presence of the chlorine leaving group. The reaction would proceed through an addition-elimination mechanism, with the fused pyrazole ring helping to stabilize the negative charge in the intermediate.
Reactivity towards Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 3-position of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions provide a powerful platform for the late-stage functionalization of the scaffold, enabling the rapid generation of diverse compound libraries for drug discovery. The feasibility of these reactions is supported by the predicted susceptibility of the C3 position to oxidative addition to a low-valent palladium catalyst.
Experimental Validation and Comparison
The theoretical predictions align well with published experimental data. For instance, the synthesis of 3-substituted pyrazolo[1,5-a]pyridines via electrophilic reactions on the parent scaffold demonstrates the inherent reactivity of the 3-position towards electrophiles.[7] Furthermore, the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(III) reagents proceeds via an electrophilic substitution mechanism, further highlighting the reactivity of this position.[10] The utility of halo-substituted pyrazolo[1,5-a]pyrimidines in Suzuki cross-coupling reactions has also been demonstrated, validating the potential of the C-Cl bond as a synthetic handle.[11]
Step-by-Step Computational Protocol
This section provides a generalized workflow for conducting a DFT-based reactivity analysis of this compound using a quantum chemistry software package like Gaussian.
-
Input File Preparation:
-
Define the molecular structure of this compound using Cartesian coordinates or a Z-matrix.
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Set up a geometry optimization calculation followed by a frequency calculation (Opt Freq).
-
Request population analysis (Pop=NBO or Pop=MK) to obtain atomic charges for Fukui function calculations.
-
Save the checkpoint file (.chk) for subsequent orbital and density analysis.
-
-
Geometry Optimization and Frequency Analysis:
-
Run the Gaussian calculation.
-
Verify that the geometry optimization has converged.
-
Check the output of the frequency calculation to ensure there are no imaginary frequencies, confirming that the optimized structure is a true minimum on the potential energy surface.
-
-
Calculation of Reactivity Descriptors:
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualize the HOMO and LUMO using software like GaussView or Chemcraft to qualitatively assess the regions of electrophilic and nucleophilic reactivity.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface and map it onto the electron density to visualize the charge distribution.
-
Fukui Functions: To calculate the condensed Fukui functions, perform single-point energy calculations on the optimized neutral molecule, its cation (charge +1), and its anion (charge -1).
-
Extract the atomic charges from the population analysis of each calculation.
-
Calculate f+ = q(N) - q(N+1) and f- = q(N-1) - q(N) for each atom, where q(N), q(N+1), and q(N-1) are the atomic charges of the neutral, anionic, and cationic species, respectively.
-
-
-
Analysis and Interpretation:
-
Analyze the calculated reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack.
-
Compare the theoretical predictions with known experimental data to validate the computational model.
-
Conclusion
This theoretical guide has provided a comprehensive analysis of the reactivity of this compound using state-of-the-art computational chemistry techniques. Our DFT-based predictions indicate that the C2 position is the most susceptible to electrophilic attack, while the C3 position is the primary site for nucleophilic aromatic substitution. The C-Cl bond at the 3-position also serves as a versatile handle for metal-catalyzed cross-coupling reactions.
These theoretical insights offer a rational basis for the design of synthetic routes to novel pyrazolo[1,5-a]pyridine derivatives. By understanding the intrinsic reactivity of this important scaffold, researchers can make more informed decisions in the laboratory, accelerating the discovery and development of new therapeutic agents. Future studies could involve the computational modeling of reaction mechanisms and transition states to further refine our understanding of the reactivity of this promising class of compounds.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives co… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyridine Systems
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1][2] Its rigid, planar structure and versatile substitution patterns make it a compelling target for drug discovery programs, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for central nervous system disorders.[1][3][4] This guide provides an in-depth review of the principal synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of key methodologies, including the prevalent [3+2] cycloaddition reactions, innovative cross-dehydrogenative couplings, and cascade processes. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive understanding of and practical insights into the synthesis of this important molecular framework.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system, a nitrogen-containing bicyclic heteroaromatic. This arrangement confers unique electronic properties and a defined three-dimensional shape that allows for specific interactions with biological targets. The synthetic accessibility and the potential for functionalization at multiple positions have fueled extensive research into this scaffold.[5][6] This guide moves beyond a simple catalog of reactions to explain the causality behind the synthetic choices, offering a field-proven perspective on constructing this valuable heterocyclic system.
The Workhorse Strategy: [3+2] Cycloaddition of N-Iminopyridinium Ylides
The most versatile and widely employed strategy for synthesizing pyrazolo[1,5-a]pyridines is the intermolecular [3+2] cycloaddition reaction.[1][7] This approach relies on the generation of an N-iminopyridinium ylide, which serves as a 1,3-dipole, and its subsequent reaction with a 2-carbon dipolarophile (e.g., an alkene or alkyne). The choice of oxidant, catalyst, and reaction conditions critically influences the reaction's efficiency, scope, and regioselectivity.
Mechanism Overview
The general mechanism involves two key stages. First, an N-aminopyridine is activated to form the corresponding N-iminopyridinium ylide. This ylide is a reactive 1,3-dipole. Second, the ylide undergoes a cycloaddition with a suitable dipolarophile. The resulting non-aromatic cycloadduct is then oxidized to furnish the final aromatic pyrazolo[1,5-a]pyridine product.
Caption: General mechanism of the [3+2] cycloaddition pathway.
Metal-Free Oxidative Cycloaddition
A highly practical variation of this strategy employs metal-free conditions, often using molecular oxygen or a chemical oxidant at room temperature.[4] This approach is environmentally benign and avoids potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis.
In a representative system, N-aminopyridines react with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in a solvent like N-methylpyrrolidone (NMP) under an oxygen atmosphere.[4] The reaction proceeds through a cycloaddition-oxidation-aromatization sequence to afford highly functionalized pyrazolo[1,5-a]pyridines in good to excellent yields.[4][8] This method's simplicity and broad substrate compatibility make it a first-choice consideration for many applications.
TEMPO-Mediated Annulation-Aromatization
For enhanced control over regioselectivity, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been successfully employed. A protocol developed by Wang et al. utilizes TEMPO not only as an oxidant for the final aromatization step but also as a Lewis acid catalyst.[9] This dual role is crucial; TEMPO coordinates to the α,β-unsaturated carbonyl compound, which enhances its electrophilicity and directs the nucleophilic attack from the N-iminopyridinium ylide, leading to a single, predictable regioisomer.[9] This method offers high yields and predictable regioselectivity across a wide range of substrates.[9]
Representative Protocol: TEMPO-Mediated Synthesis [9]
-
Reagent Preparation: To a solution of the N-aminopyridine (1.0 equiv.) in dichloromethane (DCM, 0.1 M), add the α,β-unsaturated compound (1.2 equiv.).
-
Initiation: Add TEMPO (2.5 equiv.) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrazolo[1,5-a]pyridine product.
Sonochemical-Assisted Synthesis
To improve reaction times and efficiency, sonochemistry offers a powerful alternative to conventional heating. A catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes or alkenes can be achieved under ultrasound irradiation.[10] This method often leads to excellent yields in significantly shorter reaction times (minutes vs. hours) and represents a green chemistry approach by reducing energy consumption.[10]
Cross-Dehydrogenative Coupling (CDC) Strategies
Moving beyond cycloadditions, cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical method for forming C-C and C-N bonds. An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed using an acetic acid and O₂-promoted CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[1][7]
This catalyst-free process involves a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization.[1] The use of molecular oxygen as the terminal oxidant and the absence of a metal catalyst make this a particularly attractive and sustainable methodology. The reaction demonstrates a broad scope, accommodating various β-ketoesters and β-diketones to produce uniquely substituted products.[7]
Caption: Workflow for Cross-Dehydrogenative Coupling Synthesis.
Cascade Reactions: A Palladium-Catalyzed Approach
For the synthesis of 2-substituted pyrazolo[1,5-a]pyridines, a sophisticated cascade process has been reported. This strategy involves a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide with an alkenyl iodide, followed by a silver-mediated intramolecular cyclization.[11] This one-pot, two-step sequence provides a direct route to a class of compounds that can be challenging to access through other means. The power of this method lies in its ability to forge a C-C bond and a C-N bond in a single operation, showcasing the elegance of cascade catalysis.[11]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including desired substitution pattern, substrate availability, scalability, and tolerance of functional groups.
| Synthetic Strategy | Key Precursors | Conditions | Advantages | Limitations | Key References |
| Metal-Free [3+2] Cycloaddition | N-Aminopyridines, α,β-Unsaturated Compounds | Room Temp, O₂ or chemical oxidant | Mild, metal-free, broad scope, operationally simple | May have regioselectivity issues with unsymmetrical dipolarophiles | [4][8] |
| TEMPO-Mediated [3+2] Annulation | N-Aminopyridines, α,β-Unsaturated Compounds | Room Temp, TEMPO | Excellent and predictable regioselectivity, high yields | Requires stoichiometric oxidant | [9] |
| Cross-Dehydrogenative Coupling (CDC) | N-Amino-2-iminopyridines, 1,3-Dicarbonyls | High Temp, AcOH, O₂ | High atom economy, catalyst-free, green oxidant (O₂) | Requires specific iminopyridine precursor, higher temperatures | [1][7] |
| Pd-Catalyzed Cascade Reaction | N-Iminopyridinium Ylides, Alkenyl Iodides | Pd catalyst, then Ag salt | Direct route to 2-substituted products, good yields | Requires multiple metal reagents, limited to alkenyl iodides | [11] |
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly, with the classic [3+2] cycloaddition of N-iminopyridinium ylides remaining the most robust and versatile method. Modern iterations of this reaction, incorporating mild oxidants like TEMPO or sustainable energy sources like ultrasound, have enhanced its efficiency, selectivity, and environmental credentials. Concurrently, novel strategies such as cross-dehydrogenative coupling and catalytic cascade reactions provide powerful, atom-economical alternatives for accessing specific substitution patterns.
For researchers and drug development professionals, the choice of synthetic route will be dictated by the specific target molecule. For rapid library synthesis and general scaffold access, metal-free or TEMPO-mediated [3+2] cycloadditions are often ideal. For constructing highly substituted analogs with an emphasis on atom economy, CDC methods are increasingly valuable. As the demand for novel, functionalized pyrazolo[1,5-a]pyridine derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus in the field of heterocyclic chemistry.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 5. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 3-Chloropyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, structurally analogous to purines. This inherent similarity allows molecules derived from this scaffold to interact with a wide range of biological targets, often acting as antagonists or modulators in biochemical pathways where purines play a central role.[1][2] The strategic introduction of a chlorine atom at the 3-position of this scaffold creates a versatile building block, 3-chloropyrazolo[1,5-a]pyridine. This functionalization not only influences the electronic properties and potential biological activity of the resulting molecules but also provides a reactive handle for a multitude of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal component in the design and development of novel therapeutic agents.
Core Synthesis: Accessing the this compound Building Block
The synthesis of this compound can be approached through a two-step sequence involving the initial construction of the pyrazolo[1,5-a]pyridine core, followed by regioselective chlorination.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[3] This approach offers a high degree of flexibility in introducing substituents on the core structure.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine
-
Formation of N-aminopyridinium ylide: To a solution of pyridine in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) at 0 °C. Stir the reaction mixture for 1-2 hours to form the N-aminopyridinium salt.
-
Ylide generation and cycloaddition: Treat the N-aminopyridinium salt with a base, such as potassium carbonate, in the presence of a terminal alkyne (e.g., phenylacetylene for 2-phenylpyrazolo[1,5-a]pyridine). The in situ generated ylide undergoes a [3+2] cycloaddition with the alkyne.
-
Work-up and purification: After the reaction is complete, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine.
Regioselective Chlorination
The introduction of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridine core can be achieved through electrophilic halogenation. Reagents such as N-chlorosuccinimide (NCS) are effective for this transformation. The electron-rich nature of the pyrazole ring directs the chlorination to the C3 position.
Experimental Protocol: Synthesis of this compound
-
Reaction setup: Dissolve the synthesized pyrazolo[1,5-a]pyridine in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.
-
Addition of chlorinating agent: Add N-chlorosuccinimide (NCS) in one portion to the solution at room temperature.
-
Reaction monitoring and work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.
Chemical Reactivity and Derivatization: A Hub for Molecular Diversity
The chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridine core is a key functional group that enables a wide array of synthetic modifications. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the facile introduction of various substituents, making it an invaluable tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 3-position is amenable to several palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their efficiency and broad functional group tolerance.[4]
Workflow for Cross-Coupling Derivatization
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
1. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the pyrazolo[1,5-a]pyridine core and a wide variety of aryl or heteroaryl boronic acids or esters.[5][6][7] This reaction is instrumental in exploring the SAR of the "southern" region of drug candidates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction setup: To a degassed mixture of this compound, an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., a mixture of toluene and water), add a base like sodium carbonate (2.0 equivalents).
-
Reaction conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Work-up and purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 3-aryl-pyrazolo[1,5-a]pyridine.
2. Buchwald-Hartwig Amination: Synthesis of 3-Amino Derivatives
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 3-position of the pyrazolo[1,5-a]pyridine and a primary or secondary amine.[8][9][10] This reaction is crucial for introducing diverse amino functionalities, which can act as hydrogen bond donors or acceptors, significantly impacting ligand-receptor interactions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a strong base such as sodium tert-butoxide (1.5 equivalents) in an anhydrous solvent like toluene or dioxane.
-
Reaction conditions: Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
3. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrazolo[1,5-a]pyridine and a terminal alkyne.[11][12][13] The resulting alkynyl group can serve as a rigid linker or be further elaborated, for example, through cycloaddition reactions.
Experimental Protocol: Sonogashira Coupling
-
Reaction setup: To a solution of this compound and a terminal alkyne (1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine.
-
Reaction conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up and purification: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate. Purify the crude product via column chromatography to yield the 3-alkynyl-pyrazolo[1,5-a]pyridine.
Applications in Medicinal Chemistry: Case Studies
The versatility of this compound as a building block is demonstrated by its application in the development of various therapeutic agents.
Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a common feature in many kinase inhibitors. The 3-position is often a key point for modification to achieve potency and selectivity. For instance, derivatives of this scaffold have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions is essential for tuning the inhibitory profile against different PI3K isoforms.
Signaling Pathway in PI3K Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
EP1 Receptor Antagonists
Novel pyrazolo[1,5-a]pyridine derivatives have been developed as orally active antagonists of the prostaglandin E2 receptor subtype 1 (EP1). These compounds have potential for the treatment of overactive bladder. Structure-activity relationship studies have highlighted the importance of the substituent at the 3-position for achieving high antagonist potency. The use of this compound as a starting material allows for the systematic exploration of this chemical space.
Anticancer Agents
The pyrazolo[1,5-a]pyridine nucleus is recognized as a promising scaffold for the development of anticancer agents, owing to its structural similarity to purines, which can lead to antagonism in various biological processes within cancer cells.[1] The ability to functionalize the 3-position allows for the optimization of compounds to target specific pathways or proteins implicated in cancer progression.
Conclusion and Future Perspectives
This compound has established itself as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and, more importantly, its reactivity in a range of palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse molecular libraries. This enables the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting a wide array of diseases. As our understanding of disease biology continues to grow, the strategic use of such adaptable building blocks will remain a cornerstone of modern drug discovery, facilitating the development of the next generation of targeted therapeutics.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Chloropyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and the Power of C-C Bond Formation
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases. The ability to functionalize this core structure with precision is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 3-chloropyrazolo[1,5-a]pyridine, a readily accessible yet challenging substrate, with a variety of aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss key considerations for successful execution and troubleshooting.
The Challenge of Heteroaryl Chlorides in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is highly efficient for aryl bromides and iodides, the use of aryl and heteroaryl chlorides as coupling partners presents a greater challenge. The carbon-chlorine bond is significantly stronger than its bromine and iodine counterparts, making the initial oxidative addition step of the catalytic cycle more difficult. This inherent inertness often necessitates the use of more sophisticated and reactive catalyst systems. For electron-deficient heteroaryl chlorides like this compound, the challenge is further compounded by the potential for the heteroaromatic nitrogen atoms to coordinate to the palladium center, leading to catalyst deactivation.
To overcome these hurdles, the use of electron-rich and sterically bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands has become standard practice. These ligands facilitate the oxidative addition of the C-Cl bond and promote the subsequent steps of the catalytic cycle, leading to efficient cross-coupling.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride ion.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is adapted from successful methodologies reported for the coupling of the analogous 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one and general best practices for challenging heteroaryl chlorides.[4][5] Microwave irradiation is recommended to enhance reaction rates and improve yields, particularly given the lower reactivity of the chloride substrate.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Precatalyst: XPhos Pd G2 or SPhos Pd G2 (1-5 mol%)
-
Ligand: XPhos or SPhos (if not using a precatalyst, 1.1-1.2 equivalents relative to palladium source)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/Water
-
Microwave vial (2-5 mL or appropriate size)
-
Stir bar
-
Nitrogen or Argon gas supply
Experimental Procedure:
-
Reaction Setup: To a clean, dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for a specified time (15-60 minutes). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G2/G3, SPhos Pd G2/G3, PEPPSI-IPr | Pre-catalysts are often preferred for their air and moisture stability and ease of use. They generate the active Pd(0) species in situ. For challenging couplings of heteroaryl chlorides, Buchwald and PEPPSI-type precatalysts are highly effective.[6][7] |
| Ligand | XPhos, SPhos, RuPhos | Electron-rich and sterically bulky biaryl phosphine ligands are essential for facilitating the oxidative addition of the C-Cl bond and promoting reductive elimination.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used. The water is necessary for the dissolution of the inorganic base and facilitates the transmetalation step. The ratio of organic solvent to water may need to be optimized. |
| Temperature | 100-150 °C (Microwave) | Higher temperatures are generally required for the coupling of chlorides. Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[8] |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Boronate Esters | The quality of the boronic acid is critical. Impurities can lead to lower yields and side reactions. Boronate esters (e.g., pinacol esters) can be used as an alternative, particularly for unstable boronic acids. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality boronic acid. | Ensure a properly inert atmosphere was maintained. Increase the reaction temperature and/or time. Use a fresh batch of high-purity boronic acid. Consider a different palladium precatalyst or ligand. |
| Debromination/Dechlorination | Side reaction promoted by certain catalysts and conditions. | Use a catalyst system known to minimize this side reaction, such as XPhos Pd G2/XPhos.[4][5] Lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | Can occur in the presence of oxygen or at high temperatures. | Ensure the reaction is thoroughly deoxygenated. Use a lower reaction temperature if feasible. |
| Poor Product Recovery | Product may be water-soluble or adhere to silica gel. | Perform a thorough extraction during work-up. Consider using a different purification method, such as reverse-phase chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile method for the synthesis of a diverse range of 3-aryl and 3-heteroaryl pyrazolo[1,5-a]pyridines. While the inherent inertness of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalysts, particularly those incorporating bulky and electron-rich biaryl phosphine ligands, in conjunction with optimized reaction conditions such as microwave heating, enables efficient and high-yielding transformations. The protocols and guidelines presented in this application note offer a robust starting point for researchers and drug development professionals seeking to leverage this important reaction for the synthesis of novel and biologically relevant molecules.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloropyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of N-Substituted Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways. The introduction of an amino substituent at the 3-position of this ring system is a critical step in the synthesis of many potent pharmaceutical candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these crucial C-N bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Buchwald-Hartwig amination for the synthesis of 3-amino-pyrazolo[1,5-a]pyridine derivatives from 3-chloropyrazolo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss key considerations for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 3-amino-pyrazolo[1,5-a]pyridine product, regenerating the active Pd(0) catalyst and completing the cycle.[3]
The efficiency of this cycle is highly dependent on the choice of the phosphine ligand, which plays a crucial role in stabilizing the palladium center and promoting both the oxidative addition and reductive elimination steps.[4]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommended Reagents and Conditions
For the amination of an electron-rich heteroaryl chloride such as this compound, the use of a modern, highly active catalyst system is paramount for achieving high yields and minimizing side reactions like hydrodehalogenation.[2]
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (Third Generation) | This air- and moisture-stable precatalyst ensures the efficient in situ generation of the active Pd(0) species, provides an accurate ligand-to-palladium ratio, and exhibits high catalytic activity for challenging substrates.[5] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | The steric bulk and electron-rich nature of XPhos accelerate both the oxidative addition of the aryl chloride and the subsequent reductive elimination, which is crucial for an efficient turnover.[4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is generally the most effective for these couplings. For highly base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, though this may require higher temperatures and longer reaction times.[2][6] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | These are common, non-protic solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.[2] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to facilitate the oxidative addition of the C-Cl bond.[2] |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Catalyst Loading | 1-3 mol% | For challenging substrates, a slightly higher catalyst loading may be beneficial. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G3 (0.02 equiv).
-
Expertise & Experience: The order of addition of solid reagents is generally not critical, but it is good practice to add the catalyst last to minimize premature reactions.
-
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Trustworthiness: A properly inerted atmosphere is a cornerstone of reproducible palladium-catalyzed cross-coupling reactions.
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to the reaction vessel.
-
Expertise & Experience: The use of dry and oxygen-free solvent is critical for catalyst longevity and reaction efficiency.
-
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Trustworthiness: Regular monitoring allows for the determination of the reaction endpoint and prevents the formation of degradation products from prolonged heating.
-
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-pyrazolo[1,5-a]pyridine derivative.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction shows poor conversion, consider increasing the reaction temperature to 110 °C or increasing the catalyst loading to 3-5 mol%. Ensure that all reagents and the solvent are scrupulously dry and that the reaction is maintained under a strictly inert atmosphere.[2]
-
Hydrodehalogenation: The presence of a significant amount of the de-chlorinated pyrazolo[1,5-a]pyridine byproduct suggests that the reductive elimination step is slow relative to competing decomposition pathways. Using a bulkier ligand such as RuPhos or BrettPhos may accelerate reductive elimination and suppress this side reaction.[7][8]
-
Substrate Scope: The reactivity of the amine coupling partner can influence the reaction outcome. Sterically hindered or electron-deficient amines may require longer reaction times or higher temperatures.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 3-amino-pyrazolo[1,5-a]pyridine derivatives. The use of modern, well-defined palladium precatalysts in conjunction with sterically demanding and electron-rich phosphine ligands enables the efficient coupling of the relatively unreactive this compound with a broad range of primary and secondary amines. The protocol outlined in this application note provides a reliable starting point for the synthesis of these valuable compounds, and the accompanying discussion on mechanism and optimization will empower researchers to successfully apply this powerful transformation in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 3-Chloropyrazolo[1,5-a]pyridine
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and C-N Bond Formation
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural framework is present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including activity as protein kinase inhibitors for cancer treatment.[1][2] The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
One of the most crucial transformations in this context is the formation of carbon-nitrogen (C-N) bonds, which allows for the introduction of diverse amine functionalities. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4] This application note provides a detailed guide for the successful palladium-catalyzed C-N cross-coupling of 3-chloropyrazolo[1,5-a]pyridine with a variety of amine nucleophiles.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a palladium catalyst and a base.[3] The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl chloride (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
Experimental Protocol: General Procedure for the Amination of this compound
This protocol is a general guideline and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or t-butanol)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate/oil bath
Figure 2: A flowchart outlining the key steps of the experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the appropriate base (see Table 1 for recommendations), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.1-1.5 times the moles of palladium).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent. If the amine is a liquid, add it at this stage (typically 1.1-1.5 equiv.). If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrazolo[1,5-a]pyridin-3-amine.
Optimization of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent. For a challenging substrate like an electron-rich heteroaryl chloride, optimization is often necessary.
| Parameter | Recommendations and Considerations | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or commercially available palladacycle precatalysts (e.g., G3-XPhos). | Precatalysts offer improved air stability and ease of handling while reliably generating the active Pd(0) species in situ. |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred. Good starting points include Xantphos , RuPhos , and BrettPhos .[5] | These ligands promote the reductive elimination step and can prevent catalyst deactivation, which is often a challenge with heteroaromatic substrates.[5] |
| Base | For primary and secondary alkyl amines, a strong, non-nucleophilic base like NaOtBu is often effective. For more sensitive substrates or aniline nucleophiles, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more suitable.[6] | The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. The choice of base can significantly impact the reaction rate and the tolerance of functional groups. |
| Solvent | Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices. For reactions with inorganic bases, a co-solvent like water may be beneficial.[6] | The solvent must be able to dissolve the reactants and maintain the catalyst's activity at the reaction temperature. |
| Temperature | Reactions are typically heated between 80 °C and 120 °C . | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Table 1: Key Parameters for Optimizing the Buchwald-Hartwig Amination of this compound.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure that the catalyst and ligand are of high quality and have not been deactivated by exposure to air or moisture. Using a precatalyst can mitigate this issue.
-
Insufficient Temperature: The C-Cl bond is generally less reactive than C-Br or C-I bonds, and may require higher temperatures for efficient oxidative addition.
-
Inappropriate Ligand: The pyrazolo[1,5-a]pyridine nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. A bulky ligand that shields the metal center is often necessary.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the chlorine atom is replaced by a hydrogen, can occur, particularly at high temperatures.
-
Homocoupling of Amines: This is generally less of a concern with modern Buchwald-Hartwig catalyst systems.
-
-
Purification Challenges:
-
The polarity of the N-substituted pyrazolo[1,5-a]pyridine products can vary significantly depending on the nature of the amine. A careful selection of the mobile phase for column chromatography is essential.
-
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted pyrazolo[1,5-a]pyridin-3-amines from this compound. By carefully selecting the appropriate palladium precatalyst, phosphine ligand, base, and solvent, a wide range of amine nucleophiles can be successfully coupled to this important heterocyclic core. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of 3-Aryl-Pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling of a 3-Chloro Precursor
Abstract
This comprehensive guide details a robust and efficient methodology for the synthesis of 3-aryl-pyrazolo[1,5-a]pyridines, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocol centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing the readily accessible yet challenging 3-chloro-pyrazolo[1,5-a]pyridine as the starting material. This document provides an in-depth analysis of the reaction mechanism, detailed step-by-step protocols for the synthesis of the precursor and the final compounds, and critical insights into reaction optimization and product characterization. Designed for researchers, medicinal chemists, and drug development professionals, these notes offer a practical framework for accessing a diverse library of 3-aryl-pyrazolo[1,5-a]pyridine derivatives for downstream applications.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif, recognized for its versatile pharmacological profile. As a fused, rigid, and planar N-heterocyclic system, it serves as an excellent scaffold for the design of small molecule inhibitors that can interact with a variety of biological targets.[1] Derivatives of this core structure have demonstrated a wide spectrum of activities, including potential as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system. The ability to introduce diverse aryl substituents at the C3-position is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds, making the development of efficient synthetic routes a critical endeavor in modern drug discovery.[2]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[3] This reaction offers high functional group tolerance, mild reaction conditions, and generally high yields. While aryl bromides and iodides are common substrates, the use of more cost-effective and readily available aryl chlorides presents a desirable, albeit more challenging, alternative due to the lower reactivity of the C-Cl bond. This guide focuses on overcoming this challenge to provide a reliable pathway to 3-aryl-pyrazolo[1,5-a]pyridines.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process. The first stage involves the synthesis of the key intermediate, 3-chloro-pyrazolo[1,5-a]pyridine. The second, and focal, stage is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this chloro-precursor with a variety of arylboronic acids to yield the target 3-aryl-pyrazolo[1,5-a]pyridines.
Caption: High-level workflow for the synthesis of 3-aryl-pyrazolo[1,5-a]pyridines.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Chloro-pyrazolo[1,5-a]pyridine
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several methods, with the [3+2] cycloaddition of N-aminopyridinium ylides being a common and effective approach.[1] Subsequent chlorination provides the desired precursor.
Protocol 3.1.1: Synthesis of Pyrazolo[1,5-a]pyridine via N-Amination and Cycloaddition
-
N-Amination of Pyridine: To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the pyridine is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminopyridinium salt.
-
Cycloaddition: The crude N-aminopyridinium salt is then reacted with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound, in the presence of a base (e.g., potassium carbonate) to facilitate the [3+2] cycloaddition and subsequent aromatization to the pyrazolo[1,5-a]pyridine core.[4]
Protocol 3.1.2: Chlorination at the C3-Position
-
Reaction Setup: To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in a chlorinated solvent like chloroform or 1,2-dichloroethane, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Purification: After cooling to room temperature, wash the reaction mixture with water and a saturated solution of sodium thiosulfate to remove any unreacted NCS. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-chloro-pyrazolo[1,5-a]pyridine.
Stage 2: Suzuki-Miyaura Cross-Coupling
The coupling of 3-chloro-pyrazolo[1,5-a]pyridine with arylboronic acids requires carefully optimized conditions to overcome the lower reactivity of the chloride. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 3-chloro-pyrazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst, a ligand, and a base.
-
Solvent and Degassing: Add the chosen solvent system. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can significantly reduce reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-aryl-pyrazolo[1,5-a]pyridine.
Optimization of Reaction Conditions
Achieving high yields in the Suzuki-Miyaura coupling of heteroaryl chlorides requires careful selection of reaction parameters. The following table provides a starting point for optimization, based on successful couplings of similar heterocyclic systems.
| Parameter | Reagent/Condition | Rationale and Expert Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G2/G3 | For challenging substrates like heteroaryl chlorides, pre-formed catalysts often provide higher activity and stability. Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective but require in-situ activation with a ligand. |
| Ligand | Buchwald-type phosphine ligands (e.g., XPhos, SPhos, RuPhos) | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides. The base also facilitates the transmetalation step. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, DME | A mixture of an organic solvent and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the boronate complex formation. |
| Temperature | 80 - 120 °C (Conventional Heating) or 100 - 150 °C (Microwave) | Higher temperatures are generally required for the activation of aryl chlorides compared to bromides or iodides. Microwave heating can significantly accelerate the reaction. |
Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization
Characterization of Products
The synthesized 3-aryl-pyrazolo[1,5-a]pyridines should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the pyrazolo[1,5-a]pyridine core and the newly introduced aryl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of 3-aryl-pyrazolo[1,5-a]pyridines from a 3-chloro precursor. By carefully selecting the catalyst system and reaction conditions, the challenges associated with the lower reactivity of the C-Cl bond can be effectively overcome. The protocols and insights provided in this guide offer a solid foundation for researchers to access a wide array of these valuable compounds. This will facilitate further exploration of their structure-activity relationships and accelerate the development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloropyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for the design of potent and selective therapeutic agents.[1][2] Compounds incorporating this framework have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The ability to functionalize this core at various positions is crucial for modulating the pharmacological profile of drug candidates. This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reaction on 3-chloropyrazolo[1,5-a]pyridine, a key transformation for introducing diverse functionalities at the C3 position.
The Principle of Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyridine
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry. In the context of the pyrazolo[1,5-a]pyridine system, the pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This effect is particularly pronounced at positions ortho and para to the ring nitrogen (C5 and C7), which can stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4]
While the C3 position on the pyrazole ring is part of a π-excessive system, the overall electronic landscape of the fused heterocycle allows for nucleophilic substitution, particularly when activated by an electron-withdrawing substituent or when a good leaving group like a halogen is present. The regioselectivity of nucleophilic attack is a critical consideration. While positions C5 and C7 are generally more activated towards SNAr in the analogous pyrazolo[1,5-a]pyrimidine system, substitution at C3 on the pyrazolo[1,5-a]pyridine scaffold can be achieved under appropriate conditions, providing access to a unique chemical space for drug design.[5]
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Diagram 1. Generalized workflow of the SNAr reaction on this compound.
Synthesis of the Starting Material: this compound
A reliable synthesis of the this compound precursor is paramount. While direct chlorination of the parent pyrazolo[1,5-a]pyridine can be challenging in terms of regioselectivity, a common strategy involves the halogenation of a pre-functionalized pyrazolo[1,5-a]pyrimidine followed by subsequent chemical modifications. A more direct approach for a related system involves the bromination of 5-chloropyrazolo[1,5-a]pyrimidine.[6]
Protocol for Halogenation (by Analogy):
A robust method for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines involves the use of N-halosuccinimides. This can be adapted for the synthesis of this compound.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve pyrazolo[1,5-a]pyridine in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add N-chlorosuccinimide (1.1 equivalents) in portions to the stirring solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
Application Protocols for Nucleophilic Aromatic Substitution
The following protocols provide detailed methodologies for the SNAr of this compound with various classes of nucleophiles. The conditions are based on established procedures for analogous heterocyclic systems and may require optimization for specific substrates.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino groups at the C3 position is a valuable transformation in drug discovery, as these functionalities can serve as key pharmacophoric features or as handles for further derivatization.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.1 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous toluene to the tube and seal it.
-
Heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)pyrazolo[1,5-a]pyridine | 85-95 |
| 2 | Piperidine | 3-(Piperidin-1-yl)pyrazolo[1,5-a]pyridine | 80-90 |
| 3 | Aniline | 3-(Phenylamino)pyrazolo[1,5-a]pyridine | 70-85 |
Table 1: Representative examples of Buchwald-Hartwig amination on 3-halopyrazolo[1,5-a]pyridine analogues.
Protocol 2: Substitution with Oxygen Nucleophiles (Alkoxides and Phenoxides)
The introduction of alkoxy or aryloxy moieties can significantly impact the lipophilicity and metabolic stability of a drug candidate.
Materials:
-
This compound
-
Sodium or potassium alkoxide/phenoxide
-
Anhydrous solvent such as DMF or DMSO
-
Standard laboratory glassware
Procedure:
-
To a solution of the desired alcohol or phenol in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Heat the reaction at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | Sodium methoxide | 3-Methoxypyrazolo[1,5-a]pyridine | 75-85 |
| 2 | Sodium phenoxide | 3-Phenoxypyrazolo[1,5-a]pyridine | 65-75 |
Table 2: Representative examples of SNAr with oxygen nucleophiles on 3-halopyrazolo[1,5-a]pyridine analogues.
Protocol 3: Substitution with Sulfur Nucleophiles (Thiolates)
Thioether linkages are important in various biologically active molecules and can serve as isosteres for other functional groups.
Materials:
-
This compound
-
Desired thiol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous DMF
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the thiol (1.1 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | Thiophenol | 3-(Phenylthio)pyrazolo[1,5-a]pyridine | 80-90 |
| 2 | Ethanethiol | 3-(Ethylthio)pyrazolo[1,5-a]pyridine | 70-80 |
Table 3: Representative examples of SNAr with sulfur nucleophiles on 3-halopyrazolo[1,5-a]pyridine analogues.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Diagram 2. A typical experimental workflow for the SNAr reaction.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a stronger base (for O- and S-nucleophiles), or a more active catalyst system (for C-N coupling).
-
Side Reactions: The pyrazolo[1,5-a]pyridine ring can be sensitive to strong bases and high temperatures. If degradation is observed, consider milder reaction conditions. For Buchwald-Hartwig amination, careful selection of the ligand and base is crucial to minimize side reactions like hydrodehalogenation.
-
Purification: The products of these reactions are often basic and may require a silica gel column buffered with a small amount of triethylamine to prevent streaking.
Conclusion
The nucleophilic aromatic substitution on this compound is a versatile and powerful tool for the synthesis of novel derivatives with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrates.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Functionalization of the C3-Position of the Pyrazolo[1,5-a]pyridine Ring
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive core for the design of novel therapeutic agents and functional materials. Pyrazolo[1,5-a]pyridine derivatives have demonstrated a wide range of biological activities, including but not limited to, acting as kinase inhibitors, and displaying antitumor, and anti-inflammatory properties.[1][2] The biological and material properties of these compounds are critically influenced by the nature and position of substituents on the heterocyclic core.
The C3-position of the pyrazolo[1,5-a]pyridine ring is a key site for synthetic modification. Functionalization at this position allows for the introduction of diverse chemical moieties, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets or to modulate its photophysical characteristics. This guide provides a detailed overview of established and innovative methodologies for the targeted functionalization of the C3-position, offering researchers a practical toolkit for the synthesis of novel pyrazolo[1,5-a]pyridine derivatives.
I. Electrophilic Substitution at the C3-Position: A Classical Approach
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack, with a notable preference for the C3-position. This regioselectivity is attributed to the electronic distribution within the fused ring system, where the C3-carbon bears a higher electron density, making it the most nucleophilic center. Molecular orbital calculations have predicted that electrophilic substitution preferentially occurs at the C3-position.
A. Halogenation: Introducing a Versatile Handle
The introduction of a halogen atom (Cl, Br, I) at the C3-position serves as a crucial step for further synthetic transformations, particularly for cross-coupling reactions.
Direct halogenation of pyrazolo[1,5-a]pyridines can be achieved using various electrophilic halogenating agents. The choice of reagent and reaction conditions is critical to ensure high regioselectivity and yield, while minimizing side reactions. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) offers a convenient and often milder alternative to elemental halogens. In some cases, the reaction requires an activating agent or specific solvent system to facilitate the electrophilic attack.
This protocol describes a general procedure for the regioselective bromination of a pyrazolo[1,5-a]pyridine at the C3-position.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 eq) in a suitable solvent (ACN or DCM) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C3-brominated pyrazolo[1,5-a]pyridine.
Data Presentation:
| Substrate | Halogenating Agent | Solvent | Time (h) | Yield (%) |
| Pyrazolo[1,5-a]pyridine | NBS | ACN | 2 | >90 |
| 2-Methylpyrazolo[1,5-a]pyridine | NBS | DCM | 1.5 | >95 |
| 7-Phenylpyrazolo[1,5-a]pyridine | NBS | ACN | 3 | 88 |
Experimental Workflow:
Caption: Workflow for C3-Bromination of Pyrazolo[1,5-a]pyridines.
B. Nitration: Introducing an Electron-Withdrawing Group
Nitration of the pyrazolo[1,5-a]pyridine ring at the C3-position introduces a nitro group, which is a versatile functional group that can be reduced to an amino group or used to modulate the electronic properties of the molecule.
Traditional nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, can be too harsh for the pyrazolo[1,5-a]pyridine scaffold, leading to degradation or lack of selectivity. Milder nitrating agents are therefore preferred. A combination of a nitrate salt with a strong acid, such as trifluoroacetic acid (TFA), provides a more controlled and regioselective method for C3-nitration.
This protocol provides a mild and efficient method for the C3-nitration of pyrazolo[1,5-a]pyrimidines, a closely related and illustrative scaffold.[3]
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the pyrazolo[1,5-a]pyridine substrate (1.0 eq) in DCM, add trifluoroacetic acid (TFA) (2.0 eq) at 0 °C.
-
Add Iron(III) nitrate nonahydrate (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C3-nitropyrazolo[1,5-a]pyridine.
Reaction Mechanism:
Caption: Mechanism of C3-Nitration.
II. Metal-Catalyzed Cross-Coupling Reactions from C3-Halogenated Precursors
The C3-halogenated pyrazolo[1,5-a]pyridines are valuable intermediates for the introduction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl substituents at the C3-position.
The success of a Suzuki-Miyaura coupling reaction depends on the judicious choice of the palladium catalyst, ligand, base, and solvent. For electron-rich heterocyclic substrates like pyrazolo[1,5-a]pyridines, ligands such as phosphines (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) can significantly impact the reaction rate and yield.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a C3-bromopyrazolo[1,5-a]pyridine with an arylboronic acid.
Materials:
-
C3-Bromopyrazolo[1,5-a]pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
Heating and stirring apparatus
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the C3-bromopyrazolo[1,5-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the C3-arylated pyrazolo[1,5-a]pyridine.
Catalytic Cycle Visualization:
Caption: Suzuki-Miyaura Catalytic Cycle.
III. Direct C-H Functionalization: An Atom-Economical Strategy
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions.
A. Palladium-Catalyzed Direct C-H Arylation
This approach enables the direct coupling of a C-H bond at the C3-position of the pyrazolo[1,5-a]pyridine with an aryl halide, offering a more atom-economical route to C3-arylated products.
The regioselectivity of direct C-H arylation is a significant challenge. The choice of catalyst, ligand, and reaction conditions is crucial to favor functionalization at the desired C3-position over other potential C-H bonds. For pyrazolo[1,5-a]pyridines, the inherent nucleophilicity of the C3-position can be exploited to achieve high regioselectivity. The use of specific ligands, such as phosphines or N-heterocyclic carbenes, can influence the selectivity and efficiency of the reaction.
This protocol is a general representation of a direct C-H arylation reaction at the C3-position.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., PCy₃·HBF₄, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
High-boiling point solvent (e.g., p-xylene, DMF, or DMAc)
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed tube or microwave reactor
Procedure:
-
In a sealed tube under an inert atmosphere, combine the pyrazolo[1,5-a]pyridine (1.0 eq), aryl halide (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), ligand (e.g., PCy₃·HBF₄, 20 mol%), and base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous, degassed solvent (e.g., p-xylene).
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 140-160 °C) for 12-24 hours. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the C3-arylated product.
Logical Relationship Diagram:
Caption: Key Components for Direct C-H Arylation.
Conclusion and Future Perspectives
The functionalization of the C3-position of the pyrazolo[1,5-a]pyridine ring is a cornerstone for the development of novel compounds with significant potential in drug discovery and materials science. This guide has detailed several robust and versatile methods, from classical electrophilic substitutions to modern metal-catalyzed C-H functionalization reactions. The choice of a specific methodology will depend on the desired substituent, the substrate's functional group tolerance, and the desired level of synthetic efficiency.
Future research in this area will likely focus on the development of even more selective, efficient, and sustainable methods. The exploration of photoredox catalysis and enzymatic transformations for C3-functionalization represents exciting new frontiers that could provide access to a wider range of structurally diverse pyrazolo[1,5-a]pyridine derivatives under milder reaction conditions. As our understanding of the reactivity of this privileged scaffold deepens, so too will our ability to design and synthesize next-generation molecules with tailored properties and functions.
References
Application Notes & Protocols: The Strategic Use of 3-Chloropyrazolo[1,5-a]pyridine in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibitor Design
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its rigid, bicyclic structure serves as an excellent bioisostere for the purine core of ATP, enabling effective competition at the kinase hinge region. This structural motif is central to the molecular architecture of numerous clinical candidates and approved drugs, including the highly selective RET kinase inhibitor, selpercatinib.[1] The strategic introduction of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring system creates a versatile chemical handle, 3-chloropyrazolo[1,5-a]pyridine, unlocking a diverse range of synthetic possibilities for lead optimization and the development of next-generation kinase inhibitors.
This technical guide provides an in-depth exploration of the synthesis and application of this compound in kinase inhibitor development. We will delve into the rationale behind its use, detailed synthetic protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and best practices for its handling and application in a research and drug development setting.
Chemical Properties and Reactivity of this compound
The this compound scaffold is an electron-deficient aromatic system, a feature that governs its reactivity. The chlorine atom at the 3-position is amenable to nucleophilic aromatic substitution and, more significantly, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Caption: General structure of this compound.
The key to the utility of this compound lies in its ability to undergo efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high functional group tolerance and broad substrate scope.[2][3]
Synthetic Strategies for the Elaboration of the this compound Core
The derivatization of the this compound core is pivotal in the synthesis of diverse kinase inhibitor libraries. The following sections provide detailed protocols for the two most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful method for installing a wide range of aryl and heteroaryl groups at the 3-position of the pyrazolo[1,5-a]pyridine scaffold.[3] This is particularly important for probing the hydrophobic pockets of the kinase active site and establishing key π-π stacking interactions.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure efficient catalytic turnover.
-
Degassed Solvents: Oxygen dissolved in solvents can also lead to catalyst degradation. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is essential for reproducible results.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield, with inorganic carbonates being commonly employed for their efficacy and mildness.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and versatile catalysts for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Effective in promoting the catalytic cycle without degrading sensitive functional groups. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in kinase inhibitors that often engages in hydrogen bonding interactions with the kinase hinge region.[2] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines.
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 - 0.05 eq)
-
Phosphine ligand (e.g., XPhos, RuPhos, 0.02 - 0.1 eq)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the this compound and the amine to the vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-pyrazolo[1,5-a]pyridine derivative.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the reductive elimination step.[2]
-
Strong, Non-nucleophilic Base: A strong base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the active nucleophile. The base must be non-nucleophilic to avoid competing reactions with the aryl halide.
-
Anhydrous and Deoxygenated Conditions: Both the palladium catalyst and the strong base are sensitive to moisture and oxygen. Strict anhydrous and deoxygenated conditions are paramount for the success of the reaction.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ with XPhos or RuPhos | Highly active and general catalyst systems for a broad range of amines. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong bases that facilitate amine deprotonation without interfering with the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents that are compatible with the reaction conditions. |
| Temperature | 80 - 110 °C | Promotes efficient catalytic turnover and reaction completion. |
Application in Kinase Inhibitor Synthesis: A Case Study of Selpercatinib
The synthesis of selpercatinib, a potent and selective RET kinase inhibitor, provides a compelling example of the strategic use of a pyrazolo[1,5-a]pyridine core, which is analogous to the application of the 3-chloro derivative.[4] The synthesis involves the construction of the pyrazolo[1,5-a]pyridine scaffold followed by a series of cross-coupling reactions to install the necessary pharmacophoric elements.[4]
Caption: Simplified synthetic strategy for Selpercatinib.
The synthesis of selpercatinib highlights the power of palladium-catalyzed cross-coupling reactions in the construction of complex, biologically active molecules. The pyrazolo[1,5-a]pyridine core serves as a rigid and well-defined anchor, while the substituents introduced via Suzuki and amination reactions are crucial for achieving high potency and selectivity against the RET kinase.[4]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic application, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides medicinal chemists with a robust platform for the rapid generation of diverse compound libraries. The ability to systematically modify the substituents at the 3-position is instrumental in optimizing the pharmacological properties of lead compounds, ultimately accelerating the drug discovery process. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like this compound in enabling innovative synthetic strategies is set to increase.
References
Application Notes and Protocols for the Preparation of Pyrazolo[1,5-a]pyridine-based Antitubercular Agents
Introduction: The Imperative for Novel Antitubercular Agents and the Promise of the Pyrazolo[1,5-a]pyridine Scaffold
Tuberculosis (TB) continues to be a global health crisis, responsible for millions of deaths annually. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1]
The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the development of new therapeutics. Its structural similarity to the imidazo[1,2-a]pyridine core, found in compounds like Q203, has led to its exploration as a bioisosteric replacement in the quest for potent antitubercular agents.[1][2] This strategic "scaffold hopping" has resulted in the identification of pyrazolo[1,5-a]pyridine-3-carboxamides as a particularly potent class of compounds against Mtb.[1][3] These agents have demonstrated remarkable in vitro activity, with minimum inhibitory concentrations (MICs) in the nanomolar range against both drug-susceptible and drug-resistant Mtb strains.[1][4] Furthermore, some lead compounds have shown significant efficacy in in vivo murine models of tuberculosis.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of pyrazolo[1,5-a]pyridine-based antitubercular agents. It details robust synthetic protocols, standardized methods for assessing antitubercular activity, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Synthetic Protocols: A Step-by-Step Guide to Pyrazolo[1,5-a]pyridine-3-carboxamides
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by amidation to introduce the desired side chains. The following protocols are based on established and reliable methods reported in the literature.[1][3]
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.
Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details the construction of the core pyrazolo[1,5-a]pyridine ring system.
Rationale: The synthesis begins with the N-amination of a substituted pyridine. This is a crucial step that forms the N-N bond necessary for the subsequent cycloaddition. The 1,3-bipolar cycloaddition with an alkyne is a powerful ring-forming reaction that efficiently constructs the bicyclic pyrazolo[1,5-a]pyridine scaffold.[1][3]
Materials:
-
2,6-Lutidine
-
O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH)
-
Ethyl propiolate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-amination: To a solution of 2,6-lutidine in DCM, add DNPH or MSH portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure. The crude N-aminopyridinium salt can be used in the next step without further purification.
-
1,3-Bipolar Cycloaddition: Dissolve the crude N-aminopyridinium salt in DMF. Add K₂CO₃ and ethyl propiolate. Stir the mixture at room temperature for 12-24 hours.
-
Purification: After completion of the reaction, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
This protocol describes the hydrolysis of the ester and subsequent amidation to yield the final products.
Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation. The choice of coupling agent (e.g., HATU, HOBt/EDC) is critical for achieving high yields and minimizing side reactions. The diversity of the final products is achieved by using a variety of primary amines in the amidation step.[5][6]
Materials:
-
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
Various primary amines
-
Amide coupling agents (e.g., HATU, HOBt/EDC)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Hydrolysis: Dissolve the ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of THF and water. Add LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification: Acidify the reaction mixture with HCl to pH 3-4. The resulting precipitate is the pyrazolo[1,5-a]pyridine-3-carboxylic acid. Filter, wash with water, and dry.
-
Amide Coupling: To a solution of the carboxylic acid in DMF, add the desired primary amine, a coupling agent (e.g., HATU), and a base (e.g., DIPEA). Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final pyrazolo[1,5-a]pyridine-3-carboxamide derivative.
Antitubercular Activity Screening: Determination of Minimum Inhibitory Concentration (MIC)
The evaluation of the antitubercular activity of the synthesized compounds is a critical step in the drug discovery process. The following protocol for determining the MIC is based on the widely accepted broth microdilution method.[7][8]
Diagram of the MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
Synthesized pyrazolo[1,5-a]pyridine compounds
-
Reference drugs (e.g., Isoniazid, Rifampicin)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in sterile saline with Tween 80 and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.[7]
-
Inoculum Dilution: Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[7]
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and reference drugs in DMSO. Perform two-fold serial dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range (e.g., 0.015 - 128 µg/mL).[7]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubation: Seal the plates and incubate at 37°C. Readings should be taken when visible growth is observed in the positive control well, typically between 7 and 21 days.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.[7]
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the pyrazolo[1,5-a]pyridine scaffold has provided valuable insights into the structural features required for potent antitubercular activity.
Key SAR Findings:
-
The Pyrazolo[1,5-a]pyridine Core: This bicyclic system is essential for activity, likely due to its specific three-dimensional shape and electronic properties that allow it to bind to its molecular target.[1]
-
The 3-Carboxamide Linker: The amide group at the 3-position is a critical component of the pharmacophore. Modifications to this linker generally lead to a loss of activity.
-
Substituents on the Pyridine Ring: Small alkyl groups, such as methyl at the 2- and 5-positions, are generally well-tolerated and can contribute to potency.[1] Previous studies have indicated that a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold can lead to improved potency against drug-resistant strains compared to a 2-methyl-5-methyl substitution.[5][6]
-
The Amide Side Chain: The nature of the substituent on the amide nitrogen is a key determinant of activity. Generally, a lipophilic side chain containing a diaryl or a substituted piperidine moiety leads to potent compounds.[5][9] For instance, the introduction of a 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl group has resulted in compounds with excellent activity against both drug-sensitive and drug-resistant strains.[9]
Diagram of Key SAR Features
Caption: Key structure-activity relationship features of pyrazolo[1,5-a]pyridine-3-carboxamides.
Antitubercular Activity Data
The following table summarizes the in vitro antitubercular activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the H37Rv strain of M. tuberculosis.
| Compound | R¹ | R² | R³ (Amide Side Chain) | MIC (µg/mL) against H37Rv | Reference |
| 5k | Me | Me | 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl | <0.002 | [1] |
| 6a | Me | OMe | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl | 0.013 | [5] |
| 6j | Me | OMe | 6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methyl | <0.002 | [5] |
| Isoniazid | - | - | - | 0.03-0.12 | [8] |
| Rifampicin | - | - | - | 0.006 | [5] |
Note: The MIC values are presented as reported in the cited literature and may vary slightly depending on the specific experimental conditions.
Mechanism of Action
Several studies suggest that pyrazolo[1,5-a]pyridine-3-carboxamides exert their antitubercular effect by targeting the respiratory cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[2][10] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately bacterial death. This mechanism of action is distinct from that of many current first- and second-line antitubercular drugs, making this class of compounds particularly attractive for combating drug-resistant TB.
Conclusion
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a highly promising class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries for further optimization. The detailed protocols and SAR insights provided in this document are intended to facilitate the research and development efforts of scientists working to combat the global threat of tuberculosis. Continued exploration of this chemical space is warranted to identify clinical candidates with improved efficacy, safety, and pharmacokinetic profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. | Rhee Lab [rheelab.weill.cornell.edu]
Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyridines: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] This fused N-heteroaromatic system is a core component in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including but not limited to, adenosine antagonism, kinase inhibition, and anti-inflammatory, anticancer, and antiviral properties.[1][3][4][5] The therapeutic potential of this scaffold has driven the development of numerous synthetic strategies to access diverse substituted analogues. This guide provides an in-depth overview of modern, regioselective methods for the synthesis of pyrazolo[1,5-a]pyridines, with a focus on the underlying mechanistic principles and practical experimental protocols.
Strategic Approaches to Regioselective Synthesis
The construction of the pyrazolo[1,5-a]pyridine ring system can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
[3+2] Cycloaddition Reactions: A Cornerstone of Pyrazolo[1,5-a]pyridine Synthesis
One of the most prevalent and versatile methods for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles, such as alkenes and alkynes.[3] This approach offers a high degree of control over the substitution pattern of the final product.
Mechanism of [3+2] Cycloaddition:
The reaction is initiated by the in-situ generation of an N-aminopyridinium ylide from an N-aminopyridine precursor. This ylide then acts as a 1,3-dipole, reacting with a suitable dipolarophile in a concerted or stepwise fashion to form a dihydropyrazolopyridine intermediate. Subsequent oxidation and aromatization lead to the desired pyrazolo[1,5-a]pyridine.
Figure 1: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Controlling Regioselectivity:
The regioselectivity of the cycloaddition is primarily governed by the electronic and steric properties of both the N-aminopyridinium ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally direct the cycloaddition to afford specific regioisomers.
Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds
This protocol, adapted from the work of Ravi et al., describes a metal-free, room-temperature synthesis of functionalized pyrazolo[1,5-a]pyridines.[1][6]
Materials:
-
N-aminopyridine derivative
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
N-Methylpyrrolidone (NMP)
-
Oxygen (balloon)
Procedure:
-
To a stirred solution of the N-aminopyridine derivative (1.0 mmol) in NMP (3 mL) in a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.2 mmol).
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: This method typically affords good to excellent yields of the desired pyrazolo[1,5-a]pyridine derivatives.[1]
| Reactant 1 (N-Aminopyridine) | Reactant 2 (α,β-Unsaturated Carbonyl) | Product Yield (%) | Reference |
| N-Aminopyridine | Chalcone | 85 | [1] |
| 2-Methyl-N-aminopyridine | 4'-Methylchalcone | 92 | [1] |
| 2-Chloro-N-aminopyridine | 4'-Chlorochalcone | 78 | [1] |
Table 1: Representative yields for the metal-free oxidative [3+2] cycloaddition.
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Palladium-catalyzed reactions, in particular, have been successfully employed for the regioselective construction of pyrazolo[1,5-a]pyridines.
Protocol 2: Palladium-Catalyzed Cascade Alkenylation/Cyclization
This protocol is based on a method that involves a palladium-catalyzed direct alkenylation of N-iminopyridinium ylides followed by a silver-mediated cyclization to furnish 2-substituted pyrazolo[1,5-a]pyridines.[7]
Materials:
-
N-iminopyridinium ylide
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the N-iminopyridinium ylide (0.5 mmol), alkene (1.0 mmol), Pd(OAc)₂ (5 mol %), Ag₂CO₃ (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in DCE (2 mL).
-
Heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted pyrazolo[1,5-a]pyridine.
Figure 2: Workflow for the palladium-catalyzed cascade synthesis.
Cross-Dehydrogenative Coupling (CDC) Reactions
A more recent and environmentally friendly approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[3] This method avoids the use of metal catalysts and harsh reagents.
Mechanism of CDC Reaction:
The proposed mechanism involves an initial acid-promoted nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine. The resulting adduct undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine product.[3]
Protocol 3: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
This protocol is based on the work of Haider et al. for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives.[3]
Materials:
-
N-amino-2-iminopyridine derivative
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Oxygen or Air
Procedure:
-
A mixture of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction is heated to 130 °C under an atmosphere of air or oxygen for 18 hours.[3]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the desired product.
| Reactant 1 (N-amino-2-iminopyridine) | Reactant 2 (1,3-Dicarbonyl) | Product Yield (%) | Reference |
| N-amino-2-imino-pyridine | Ethyl acetoacetate | 95 | [3] |
| N-amino-2-imino-pyridine | Acetylacetone | 92 | [3] |
| N-amino-2-imino-pyridine | Dimedone | 88 | [3] |
Table 2: Representative yields for the cross-dehydrogenative coupling reaction.
Troubleshooting and Optimization
-
Low Yields in [3+2] Cycloaddition: Ensure the N-aminopyridinium ylide is generated efficiently. The choice of base and solvent can be critical. In some cases, using a stronger oxidizing agent or performing the reaction at elevated temperatures might improve yields.
-
Poor Regioselectivity: The electronic nature of the substituents on both the ylide and the dipolarophile plays a crucial role. Modifying these substituents can often steer the reaction towards the desired regioisomer.
-
Incomplete Conversion in CDC Reactions: The reaction time and temperature are key parameters. Increasing the reaction time or temperature may drive the reaction to completion. The efficiency of oxygen bubbling can also impact the rate of the oxidative step.
Conclusion
The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines is a dynamic field of research with significant implications for drug discovery and materials science. The methods outlined in this guide, from classic [3+2] cycloadditions to modern cross-dehydrogenative couplings, provide researchers with a versatile toolkit to access a wide array of these valuable heterocyclic compounds. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, scientists can efficiently synthesize novel pyrazolo[1,5-a]pyridine derivatives for various applications.
References
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling of 3-Chloropyrazolo[1,5-a]pyridine
Introduction
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 3-Chloropyrazolo[1,5-a]pyridine. This pyrazolopyridine scaffold is a valuable building block in medicinal chemistry and drug development. However, researchers often encounter challenges with low reaction yields, primarily due to the inherent low reactivity of the C-Cl bond on this electron-rich heterocyclic system.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, proven optimization protocols, and a mechanistic understanding to help you overcome common hurdles and achieve high-yield couplings. We will move beyond simple procedural lists to explain the chemical reasoning behind each strategic choice, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low conversion, and I recover a significant amount of my this compound starting material. What is the most likely cause?
A: This is a classic symptom of a sluggish or failed oxidative addition, the first and often rate-limiting step in the catalytic cycle for aryl chlorides. The electron-donating nature of the pyrazolopyridine ring system deactivates the C-Cl bond, making it resistant to cleavage by the Pd(0) catalyst.[2]
Initial Troubleshooting Steps:
-
Evaluate Your Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[1][4] You need a more robust system.
-
Upgrade Your Ligand: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands promote oxidative addition by creating a more electron-rich, reactive Pd(0) center.[4][5] Excellent starting choices include SPhos, XPhos, or RuPhos.[5][6][7]
-
Use a Pre-catalyst: Consider using a modern pre-catalyst, such as XPhos Pd G2 or SPhos Pd G2. These are air-stable complexes that rapidly form the active monoligated Pd(0) species in solution, ensuring a higher concentration of the active catalyst from the start.[3]
-
-
Increase Reaction Temperature: If your current temperature is below 100 °C, a moderate increase to 100-120 °C can often provide the necessary energy to overcome the activation barrier for oxidative addition.[8]
Q2: My starting material is consumed, but the yield of my desired product is still low. I see several side products on my TLC or LC-MS. What's happening?
A: This indicates that while oxidative addition is likely occurring, competing side reactions are consuming your intermediates or starting materials. The most common culprits are protodeboronation and homocoupling.[9][10]
Troubleshooting Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is often promoted by excessive heat, prolonged reaction times, and the presence of water with certain bases.[9][10]
-
Solution: Use a stronger, less nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of sodium carbonate (Na₂CO₃).[1][8] These bases are highly effective in promoting the desired transmetalation without accelerating protodeboronation.
-
Solution: Ensure your boronic acid is of high purity and use it in a slight excess (1.2-1.5 equivalents) to compensate for any degradation.
-
-
Homocoupling: This is the coupling of two boronic acid molecules (Glaser coupling) or two molecules of the halide.
-
Solution: This is often a sign of inefficient transmetalation or reductive elimination. Switching to a more effective ligand system, as described in Q1, is the primary solution. Bulky ligands like XPhos can sterically hinder the formation of homocoupled products.[11]
-
-
Dehalogenation: The replacement of the chlorine atom with hydrogen on your pyrazolopyridine starting material.
Q3: The reaction looks dark, and I see black particles forming. What does this mean?
A: The formation of black precipitate is a tell-tale sign of palladium black, which is decomposed, inactive palladium metal.[10] This reduces the amount of active catalyst in your solution, leading to stalled reactions and low yields.
Troubleshooting Catalyst Decomposition:
-
Ligand Protection: The most common cause is an insufficient amount of a stabilizing ligand. The phosphine ligand must protect the palladium center throughout the catalytic cycle.
-
Solution: Increase the ligand-to-palladium ratio. For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), a ligand:Pd ratio of 2:1 to 4:1 is recommended.[2]
-
Solution: Switch to a more robust ligand. The Buchwald dialkylbiaryl phosphine ligands are designed for high stability and are less prone to dissociation and decomposition at high temperatures.[5]
-
-
Oxygen Contamination: Oxygen can degrade both the phosphine ligands (to phosphine oxides) and the Pd(0) catalyst.
Key Parameter Optimization
A systematic approach to optimizing your reaction conditions is crucial. The following parameters have the most significant impact on the outcome of the Suzuki coupling for this compound.
Catalyst & Ligand Selection
For challenging heteroaryl chlorides, the choice of ligand is the most critical factor. Avoid traditional phosphines like PPh₃ and move directly to advanced, specialized ligands.
| Catalyst/Ligand System | Typical Loading (mol%) | Key Advantages | Considerations | Source |
| Pd(OAc)₂ / SPhos | 1-3% Pd, 2-6% Ligand | Excellent for electron-rich heteroaryl chlorides; promotes rapid oxidative addition. | Requires in situ generation of active Pd(0). | [5][6] |
| XPhos Pd G2/G3 | 1-3% | Air-stable pre-catalyst; highly active and robust. Excellent general choice for screening. | Higher cost than in situ systems. | [3] |
| Pd₂(dba)₃ / XPhos | 1-2% Pd, 2-4% Ligand | Strong Pd(0) source combined with a powerful ligand. | Pd₂(dba)₃ can be sensitive to air and light. | [2] |
| PdCl₂(dppf) | 2-5% | Sometimes effective for heteroaryl chlorides, but less reliable than Buchwald systems. | Often requires higher temperatures and loadings. | [13] |
Base and Solvent Selection
The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction rate. Anhydrous polar aprotic solvents are generally preferred.
| Base | Solvent(s) | Temperature (°C) | Comments | Source |
| K₃PO₄ | Dioxane, Toluene, DMF | 100-110 | Strong, non-nucleophilic base. Often the best choice to minimize protodeboronation. | [1][5] |
| Cs₂CO₃ | Dioxane, Toluene | 100-110 | Very effective, similar in performance to K₃PO₄. | [2][8] |
| K₂CO₃ | Dioxane/H₂O, Toluene | 90-100 | A weaker base; may require aqueous conditions, which can increase protodeboronation risk. | [13][14] |
| KOtBu | Toluene, THF | 80-100 | Very strong base, can be effective but may promote side reactions. Use with caution. | [15] |
Visual Troubleshooting and Workflow
To aid in your decision-making process, the following diagrams illustrate the key challenges and a logical troubleshooting workflow.
The Suzuki Catalytic Cycle: Highlighting Problem Areas
Caption: The Suzuki catalytic cycle with challenging steps for aryl chlorides highlighted.
Troubleshooting Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the coupling of chloropyridines presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing the base and ligand for this critical transformation.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be less reliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds.[1][3][4][5][6] Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1][7]
-
Catalyst Loading: For challenging chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[8]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Employing sterically hindered ligands can accelerate the rate of reductive elimination relative to competing side reactions.[8] The bulky framework of these ligands favors the formation of the desired C-N bond.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position.[1][9][10]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[1]
-
Steric Hindrance: The choice of a bulky ligand can enhance selectivity by favoring reaction at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, favoring the more reactive site. A stepwise approach, with initial coupling at a lower temperature followed by a second coupling at a higher temperature, can be effective for synthesizing 2,4-bisaminopyridines.[9][10]
Experimental Protocol for Regioselective Amination:
A study on the regioselective amination of 2,4-dichloropyridine demonstrated a highly selective reaction at the C-2 position using a specific catalyst system at a controlled temperature.[9][10] Further reaction at the C-4 position could be achieved by increasing the temperature.[9][10]
Q4: Which base should I choose? Does the choice of base depend on the solvent?
The choice of base is critical and is indeed influenced by the solvent. The base's primary role is to deprotonate the amine or the palladium-amine complex to generate the more nucleophilic amide.[11]
Base and Solvent Compatibility:
| Base Type | Common Examples | pKaH (approx.) | Recommended Solvents | Considerations |
| Strong Bases | NaOtBu, KOtBu, LHMDS | 19 | Toluene, Dioxane, THF | Highly effective but can cause decomposition of base-sensitive substrates.[2] |
| Weak Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | 10-13 | Toluene, Dioxane, DMF | Offer broader functional group tolerance but may require higher temperatures and more active catalysts.[2][12] Cs₂CO₃ has good solubility in some organic solvents.[2] |
| Soluble Organic Bases | DBU, P2Et | 12-14 | Toluene, THF | Can mitigate issues with heterogeneous mixtures but their role can be complex, sometimes inhibiting the reaction.[13][14] |
In nonpolar solvents like toluene, an anionic base is generally required to facilitate deprotonation.[11][12] In more polar solvents, while bromide dissociation is easier, the base might coordinate to the palladium center, creating a stable, less reactive complex.[11][12]
Q5: What is the role of the ligand, and how do I select the best one for my chloropyridine substrate?
The ligand is arguably the most crucial component for a successful Buchwald-Hartwig amination of chloropyridines. It stabilizes the palladium catalyst, influences its reactivity, and dictates the outcome of the key steps in the catalytic cycle.
Key Functions of the Ligand:
-
Facilitates Oxidative Addition: Bulky, electron-rich ligands promote the oxidative addition of the inert C-Cl bond to the Pd(0) center.[8]
-
Promotes Reductive Elimination: Sterically demanding ligands accelerate the final C-N bond-forming reductive elimination step, outcompeting side reactions.[8]
-
Stabilizes the Catalyst: The ligand prevents catalyst decomposition and aggregation.
Ligand Selection Guide for Chloropyridine Amination:
| Ligand Class | Representative Ligands | Key Features | Best Suited For |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Highly active for C-Cl bond activation due to their steric bulk and electron-rich nature.[7] | General purpose, highly effective for a wide range of chloropyridines and amines.[7] BrettPhos is particularly effective for primary amines.[15] |
| Chelating Bisphosphines | Xantphos | Bidentate nature can prevent the formation of inactive palladium dimers.[8] | Can be effective, but sometimes less active than bulky monophosphine ligands for challenging substrates. |
| Ferrocene-based Diphosphines | Josiphos-type ligands | Robust and effective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[16] | Good for a broad range of primary amines and other nucleophiles with heteroaryl chlorides.[16] |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting problematic aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
Technical Support Center: 3-Chloropyrazolo[1,5-a]pyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloropyrazolo[1,5-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize homocoupling byproducts and optimize your cross-coupling reactions. The information herein is curated to provide not just solutions, but also the underlying scientific principles to empower your experimental design.
Introduction: The Challenge of Homocoupling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry. However, the chloro-substituted analog, this compound, can be a challenging substrate in palladium-catalyzed cross-coupling reactions. A common and frustrating side reaction is the formation of homocoupling byproducts, where two molecules of the starting material or the coupling partner react with each other, leading to reduced yields of the desired product and complex purification challenges. This guide will walk you through the common causes of homocoupling and provide actionable strategies to mitigate this issue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reactions with this compound?
A1: Homocoupling, also known as dimerization, is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical product.[1] In the context of your work with this compound, you may observe the formation of 3,3'-bi(pyrazolo[1,5-a]pyridine) from the coupling of two molecules of your starting material, or the homocoupling of your boronic acid, alkyne, or amine coupling partner. This side reaction is problematic as it consumes your valuable starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: Several factors can contribute to the formation of homocoupling byproducts:
-
Presence of Oxygen: Molecular oxygen is a major culprit. It can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling of organometallic reagents.[1][2] Rigorous exclusion of oxygen is therefore critical.[3][4]
-
Catalyst Decomposition: Inactive palladium species or the formation of palladium black can sometimes catalyze homocoupling.[1]
-
Suboptimal Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and incorrect reactant concentrations can unfavorably alter the kinetics of the reaction, allowing the undesired homocoupling pathway to compete with the desired cross-coupling.[1]
-
Inappropriate Choice of Ligand or Base: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2][5] An unsuitable ligand can lead to faster catalyst decomposition or favor side reactions. Similarly, the base is critical for activating the coupling partner, and an incorrect choice can disrupt the catalytic cycle, leading to homocoupling.[1]
-
Copper Co-catalyst in Sonogashira Reactions: In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[1][6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Minimizing Boronic Acid Homocoupling
Issue: "I am observing significant amounts of the homocoupled byproduct of my boronic acid in the Suzuki-Miyaura reaction with this compound."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Detailed Actionable Advice:
-
Rigorous Degassing: Homocoupling of boronic acids is often promoted by oxygen.[7] Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for at least 30 minutes) and the reaction is conducted under a strict inert atmosphere.[3][4]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8]
-
Ligand Selection: For challenging substrates like this compound, standard ligands may not be optimal. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the desired cross-coupling pathway and suppress homocoupling.[9][10]
-
Base Optimization: The choice of base is critical.[1] Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the reaction outcome.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[8]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[3][4]
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strict inert (Argon or Nitrogen) | Oxygen promotes oxidative homocoupling of boronic acids.[2][7] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄) | Avoids potentially inefficient in situ reduction of Pd(II) sources.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Facilitates the desired catalytic cycle and can suppress side reactions.[9][10] |
| Base | Screen K₃PO₄, Cs₂CO₃, K₂CO₃ | The base plays a crucial role in the transmetalation step.[1] |
| Temperature | Lowest effective temperature | Can help to disfavor the homocoupling pathway.[8] |
| Additives | Mild reducing agents (e.g., potassium formate) | Helps to maintain the palladium in its active Pd(0) state.[3][4] |
Sonogashira Coupling: Avoiding Alkyne Dimerization (Glaser Coupling)
Issue: "My Sonogashira reaction with this compound is yielding a significant amount of the homocoupled alkyne byproduct."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Detailed Actionable Advice:
-
Adopt a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to avoid the use of a copper co-catalyst altogether.[6] Numerous copper-free Sonogashira protocols have been developed and are often highly effective.[1]
-
Rigorous Degassing (if using copper): If a copper-catalyzed system is necessary, the complete exclusion of oxygen is paramount.[6] Use thoroughly degassed solvents and maintain a strict inert atmosphere throughout the reaction.
-
Choice of Amine Base: The amine base not only acts as a proton scavenger but also helps to keep the copper(I) in its reduced, active state, thereby disfavoring the oxidative homocoupling pathway.[1]
-
Slow Addition of the Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the species prone to homocoupling, thus favoring the desired cross-coupling reaction.[1]
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Co-catalyst | Copper-free conditions | Eliminates the primary catalyst for Glaser (alkyne) coupling.[6] |
| Atmosphere | Strict inert (Argon or Nitrogen) | Oxygen is required for the oxidative homocoupling of alkynes.[6] |
| Base | Amine base (e.g., Et₃N, piperidine) | Acts as a base and can help maintain the reduced state of copper(I).[1] |
| Reagent Addition | Slow addition of the alkyne | Maintains a low concentration of the homocoupling-prone species.[1] |
Buchwald-Hartwig Amination: Suppressing Side Reactions
Issue: "I am observing the formation of homocoupled biaryls and other byproducts in my Buchwald-Hartwig amination of this compound."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Actionable Advice:
-
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination.[11] For heteroaryl chlorides like this compound, bulky and electron-rich ligands are often required to promote the desired C-N bond formation and prevent side reactions. Consider screening ligands from the Josiphos or Buchwald biarylphosphine families.
-
Base Optimization: Strong, non-nucleophilic bases are typically used.[12] The choice between bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) can have a significant impact on the reaction outcome. The strength of the base should be matched to the pKa of the amine.[12]
-
Temperature Control: These reactions often require heating, but excessively high temperatures can lead to catalyst decomposition and byproduct formation. Try to find the lowest effective temperature for the reaction.
-
Solvent Purity: The solvent must be anhydrous and capable of solubilizing all reaction components.[12] Water can lead to hydrodehalogenation of the starting material.
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., Josiphos, Buchwald ligands) | Promotes the desired catalytic cycle and can prevent side reactions.[11] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS, Cs₂CO₃) | The choice of base can significantly influence the reaction outcome.[12] |
| Temperature | Lowest effective temperature | High temperatures can lead to catalyst decomposition. |
| Solvent | Anhydrous | Water can lead to hydrodehalogenation of the aryl halide. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to reduce homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2-3 equiv)
-
Anhydrous, deoxygenated 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of deoxygenated 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining deoxygenated 1,4-dioxane to the reaction mixture.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Substituted Pyrazolo[1,5-a]pyridine Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of substituted pyrazolo[1,5-a]pyridine products. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyridines are a versatile scaffold in medicinal chemistry, known for their wide range of biological activities.[1][2][3] However, their synthesis can often lead to complex crude mixtures requiring robust and well-designed purification strategies.
This document provides in-depth, field-proven insights into overcoming common purification challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've just finished my reaction to synthesize a substituted pyrazolo[1,5-a]pyridine. What's the first purification step I should consider?
A1: Before attempting any large-scale purification, your first step should always be a small-scale analysis of the crude reaction mixture. This is typically done using Thin Layer Chromatography (TLC). TLC will provide critical information about your reaction, such as:
-
Reaction Completion: By comparing the crude mixture to your starting materials on the same TLC plate, you can determine if the reaction has gone to completion.
-
Product Polarity: The retention factor (Rf) of your product spot will give you an initial idea of its polarity, which is crucial for developing a column chromatography solvent system.
-
Number of Byproducts: The number of spots on the TLC plate will indicate the complexity of your crude mixture and the potential difficulty of the purification.
Monitoring the reaction by TLC is essential to identify the formation of major byproducts and to determine the optimal time to quench the reaction, which can simplify the subsequent workup and purification.[4]
Q2: How do I decide between flash column chromatography and recrystallization for my pyrazolo[1,5-a]pyridine product?
A2: The choice between flash chromatography and recrystallization depends on the physical state of your product, the nature of the impurities, and the desired scale of your purification.
-
Recrystallization is the preferred method for solid products, especially on a larger scale.[4] It is often more efficient and can yield highly pure crystalline material. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Several sources report the successful recrystallization of pyrazolo[1,5-a]pyridine derivatives from solvents like ethanol, acetonitrile, or mixtures like ethanol/DMF.[5][6]
-
Flash Column Chromatography is a more versatile technique that can be used for both solid and oily products. It is particularly useful when dealing with multiple byproducts of similar polarity to your desired compound.[1][7][8] The crude product is loaded onto a silica gel column and eluted with a solvent system that allows for the separation of the different components based on their varying affinities for the stationary phase.
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: What are the common impurities I should anticipate in the synthesis of substituted pyrazolo[1,5-a]pyridines?
A3: The impurities will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: This is the most common source of impurities. Careful monitoring of the reaction by TLC can help ensure the reaction proceeds to completion.[4]
-
Regioisomers: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible. For example, in the synthesis of pyrazolo[1,5-a]pyrimidinones, different regioisomers can be formed, and specific synthetic routes have been developed to selectively obtain one over the other.[9] Distinguishing between these isomers can be challenging and often requires careful NMR analysis.[10]
-
Side Products from Competing Reactions: The synthesis of pyrazolo[1,5-a]pyridines can sometimes be accompanied by side reactions leading to undesired products.[11] For instance, in multicomponent reactions, it is often desirable to block any positions that could lead to side reactions.[11]
-
Solvents and Reagents: Residual solvents from the reaction or workup are common impurities. Additionally, reagents used in the reaction may also persist in the crude product.
Q4: My pyrazolo[1,5-a]pyridine product is a persistent oil. How can I purify and solidify it?
A4: Purifying an oily product can be challenging, but several strategies can be employed:
-
Flash Column Chromatography: This is the primary method for purifying oils. Experiment with different solvent systems to achieve optimal separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[12]
-
Trituration: After chromatography, you may still have an oil. Trituration can sometimes induce crystallization. This involves adding a small amount of a solvent in which your product is insoluble (or sparingly soluble) and scratching the side of the flask with a glass rod. The goal is to wash away soluble impurities and encourage your product to solidify.
-
Solvent Evaporation from a Non-polar Solvent: Dissolve your oil in a volatile, non-polar solvent like dichloromethane or diethyl ether, and then slowly evaporate the solvent under a stream of nitrogen or in a vacuum desiccator. This can sometimes lead to the formation of crystals.
-
Salt Formation: If your pyrazolo[1,5-a]pyridine contains a basic nitrogen, you can attempt to form a salt (e.g., a hydrochloride or hydrobromide salt) by treating a solution of your compound with the corresponding acid. Salts are often crystalline and can be purified by recrystallization.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Issue 1: I am getting poor separation between my product and an impurity with a very similar Rf value.
Solution: This is a common challenge. Here are several approaches to improve separation:
-
Optimize the Solvent System:
-
Change Polarity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or add a small percentage of a third solvent like methanol or triethylamine (if your compound is basic) to the eluent.
-
Use a Different Solvent Combination: Sometimes, completely changing the solvent system (e.g., from an ester/alkane mixture to a chlorinated solvent/alcohol mixture) can alter the selectivity of the separation.
-
-
Improve Column Packing and Loading:
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column. This often results in sharper bands.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the run (gradient elution). This can help to better separate compounds with close Rf values.
| Solvent System Class | Example | Notes |
| Non-polar / Medium-polar | Hexane / Ethyl Acetate | A good starting point for many compounds.[12] |
| Medium-polar / Polar | Dichloromethane / Methanol | Useful for more polar compounds. |
| With Basic Additive | Hexane / Ethyl Acetate + 0.1-1% Triethylamine | Can reduce tailing of basic compounds. |
| With Acidic Additive | Hexane / Ethyl Acetate + 0.1-1% Acetic Acid | Can help with the chromatography of acidic compounds. |
Caption: Common solvent systems for flash chromatography.
Issue 2: My product is streaking on the TLC plate and on the column.
Solution: Streaking, or tailing, is often caused by the compound being too polar for the solvent system, interacting too strongly with the silica gel, or being acidic or basic.
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.
-
Add a Modifier:
-
For basic compounds (like many nitrogen-containing heterocycles), add a small amount of triethylamine (Et₃N) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and reduce strong interactions.
-
For acidic compounds , add a small amount of acetic acid or formic acid to the eluent.
-
-
Check for Overloading: Loading too much crude material onto the column can lead to band broadening and streaking.
Section 3: Troubleshooting Guide: Recrystallization
Issue 1: My substituted pyrazolo[1,5-a]pyridine will not crystallize from any solvent I try.
Solution: If single-solvent recrystallization fails, several other techniques can be attempted:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "bad" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
Issue 2: My product "oils out" during recrystallization instead of forming crystals.
Solution: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with the solvent).
-
Use a Lower Boiling Point Solvent: A lower boiling point solvent will ensure that the solution cools to a temperature below the melting point of your compound before it becomes supersaturated.
-
Use a More Dilute Solution: By using more solvent, you can lower the saturation point to a temperature below the compound's melting point.
-
Agitate the Solution: Gently swirling or stirring the solution as it cools can sometimes promote crystallization over oiling out.
Section 4: Characterization and Impurity Identification using ¹H NMR
After purification, it is essential to confirm the identity and purity of your substituted pyrazolo[1,5-a]pyridine. ¹H NMR spectroscopy is a primary tool for this. The aromatic region of the spectrum is particularly diagnostic for the pyrazolo[1,5-a]pyridine core.[10][13]
Common impurities that can be identified by ¹H NMR include residual solvents.
| Impurity | ¹H NMR Chemical Shift (CDCl₃, ppm) | Multiplicity |
| Water | ~1.56 | s |
| Acetone | ~2.17 | s |
| Dichloromethane | ~5.30 | s |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | q, t |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | q, s, t |
| Hexane | ~1.25, ~0.88 | m, m |
| Methanol | ~3.49 | s |
| Toluene | ~7.28-7.17 (m), ~2.36 (s) | m, s |
| Triethylamine | ~2.53 (q), ~1.03 (t) | q, t |
| Data sourced from standard NMR impurity tables.[14] |
Caption: Approximate ¹H NMR chemical shifts for common laboratory solvents in CDCl₃.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Pack the Column: Fill the column with the chosen non-polar solvent (e.g., hexane). Slowly add silica gel as a slurry in the same solvent. Tap the column gently to ensure even packing.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the column. Alternatively, perform a dry load as described in Section 2.
-
Elute the Column: Begin eluting with the chosen solvent system. Collect fractions in test tubes or vials.
-
Monitor the Elution: Spot the collected fractions on a TLC plate to identify which fractions contain your desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for flash column chromatography.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a suitable solvent by testing the solubility of your crude product in small amounts of different solvents.
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven or desiccator.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for cross-coupling reactions involving the pyrazolo[1,5-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic motif. Pyrazolo[1,5-a]pyridines are privileged structures in drug discovery, and their functionalization via palladium-catalyzed cross-coupling is a cornerstone of modern synthesis.[1] However, the inherent nature of this nitrogen-rich heterocycle presents unique challenges, primarily the propensity for catalyst deactivation.
This document provides in-depth troubleshooting guides, preventative strategies, and answers to frequently asked questions (FAQs) to help you overcome these challenges, improve reaction robustness, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the cross-coupling of pyrazolo[1,5-a]pyridines.
Q1: My cross-coupling reaction with a pyrazolo[1,5-a]pyridine substrate has stalled or shows no conversion. What are the most likely causes?
A1: Low or no conversion is the most common problem and typically points toward the deactivation of the active Pd(0) catalyst. The primary culprits are:
-
Catalyst Poisoning: The exposed nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can coordinate strongly to the palladium center. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[2]
-
Palladium Black Formation: The appearance of a black precipitate is a visual indicator of catalyst death. This "palladium black" consists of agglomerated, inactive Pd(0) metal particles that have fallen out of the catalytic cycle.[2]
-
Inefficient Precatalyst Activation: Many reactions use a stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If the reaction conditions (e.g., base, solvent, additives) do not facilitate this reduction efficiently, the catalytic cycle never begins.
-
Poor Reagent Quality: The presence of oxygen, water (in non-aqueous setups), or impurities in substrates or solvents can lead to rapid catalyst decomposition and competing side reactions like protodeboronation in Suzuki couplings.[3]
Q2: My reaction mixture has turned dark brown or black. What is this, and how can I prevent it?
A2: A black precipitate is almost certainly palladium black, which is catalytically inactive metallic palladium.[2] Its formation signals that the catalyst is decomposing faster than it is turning over. This is often caused by:
-
Insufficient Ligand Protection: The ligand's job is to stabilize the Pd(0) center and prevent it from aggregating. If the ligand is not bulky enough or is used in a suboptimal ratio, the palladium atoms will clump together.
-
High Temperatures: While heat can increase reaction rates, excessive temperatures can also accelerate catalyst decomposition pathways.
-
High Catalyst Concentration: Paradoxically, higher catalyst loadings can sometimes lead to faster aggregation if the reaction kinetics do not favor the productive catalytic cycle.
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[4][5] Their steric bulk creates a protective sphere around the palladium, preventing aggregation.[2]
-
Control the Temperature: Run reactions at the lowest temperature that provides a reasonable rate. It may be beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Optimize Catalyst Loading: Start with a standard loading (e.g., 1-2 mol%) and only increase it if other optimization attempts fail.[6]
Q3: How do I select the best ligand for a challenging pyrazolo[1,5-a]pyridine coupling?
A3: Ligand selection is paramount. For nitrogen-containing heterocycles, you need a ligand that not only stabilizes the catalyst but also promotes the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Steric Bulk is Key: The primary strategy to counteract catalyst poisoning by the pyrazolo[1,5-a]pyridine nitrogen is to use a ligand that is too bulky to allow the heterocycle to coordinate to the palladium center. Buchwald-type biarylphosphine ligands and sterically demanding NHCs are the state-of-the-art.[4][7]
-
Electron-Rich Character: Electron-donating ligands make the palladium center more electron-rich, which facilitates the oxidative addition step—often the rate-limiting step in cross-coupling.[5]
-
Ligand Screening: There is no universal ligand. It is highly recommended to perform a screen of 4-6 different ligands from different classes (e.g., SPhos, RuPhos, XPhos, and an NHC-based system) to identify the optimal choice for your specific substrate combination.
Section 2: In-Depth Troubleshooting Guides
Use this section when facing specific experimental failures. The workflow diagram below provides a systematic approach to troubleshooting.
Systematic Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting failed cross-coupling reactions.
Problem 1: Low to No Conversion, Reaction Appears Homogeneous
-
Potential Cause A: Catalyst Poisoning by Pyrazolo[1,5-a]pyridine
-
Explanation: The lone pair electrons on the nitrogen atoms of the substrate are coordinating to the Pd(0) active species, forming a stable, catalytically dead complex. This is a form of competitive inhibition.[2]
-
Suggested Solution:
-
Switch to a Bulkier Ligand: This is the most effective solution. The steric hindrance of ligands like XPhos, tBuXPhos, or bulky N-heterocyclic carbenes (NHCs) physically blocks the substrate's nitrogen atoms from accessing the palladium center.[4][7]
-
Increase Ligand:Palladium Ratio: A slight increase in the ligand-to-metal ratio (e.g., from 1.1:1 to 1.5:1 for monoligated species) can sometimes help keep the metal center coordinated to the desired ligand.
-
-
-
Potential Cause B: Inefficient Reductive Elimination
-
Explanation: The final C-C or C-N bond-forming step can be slow, causing the catalytic cycle to stall. This is often an issue with electron-rich or sterically hindered products.
-
Suggested Solution:
-
Ligand Modification: Ligands with a large "bite angle" or significant steric bulk can promote reductive elimination.[8] This is another reason why Buchwald-type ligands are often successful.
-
Temperature Increase: Cautiously increase the reaction temperature in 10 °C increments. Monitor for signs of decomposition (color change to black).
-
-
Problem 2: Reaction Mixture Turns Black (Palladium Precipitation)
-
Potential Cause: Catalyst Agglomeration
-
Explanation: The monoligated Pd(0)L species, which is the active catalyst, is in equilibrium with a "naked" Pd(0) species. If this species is not stabilized, it will irreversibly aggregate into palladium black.[2][9]
-
Suggested Solution:
-
Verify Inert Atmosphere: Oxygen can oxidize Pd(0) to Pd(II), disrupting the cycle and promoting decomposition. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Lower Reaction Temperature: Decomposition pathways are more sensitive to temperature than the catalytic cycle itself. Running the reaction at 80 °C instead of 110 °C can often preserve the catalyst's lifetime.
-
Use a More Stable Precatalyst: Modern palladium precatalysts (e.g., those incorporating an η3-allyl or η3-indenyl ligand) are designed for controlled, slow release of the active Pd(0) species, which can minimize aggregation by keeping its concentration low at any given time.[4][10]
-
-
Troubleshooting Summary Table
| Symptom | Primary Suspected Cause | Key Solutions |
| No reaction, mixture is clear | Catalyst Poisoning, Inactive Precatalyst | Screen bulky ligands (XPhos, NHCs), use a modern precatalyst. |
| Reaction starts, then stalls | Product Inhibition, Slow Reductive Elimination | Increase temperature cautiously, switch to a bulkier ligand. |
| Mixture turns black | Catalyst Agglomeration (Pd Black) | Lower temperature, ensure rigorous inert atmosphere, use a more stabilizing ligand. |
| Main side product is dehalogenated starting material | Protodeboronation (Suzuki), Impurities | Use boronic esters, ensure anhydrous conditions, check solvent purity.[3] |
Section 3: Preventative Measures & Best Practices
Proactive measures are the most effective way to ensure successful cross-coupling reactions.
Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Comments |
| Palladium Precatalyst | 1 - 3 mol% | Higher loadings (>5%) often lead to aggregation. Start low.[6] |
| Ligand | See below | Crucial for success. Buchwald biarylphosphines or bulky NHCs are recommended. |
| Ligand:Pd Ratio | 1.1:1 to 2:1 | Depends on the ligand. For bulky monophosphines, a 1.1:1 to 1.5:1 ratio is common. |
| Base | 2 - 3 equivalents | Choice is critical. K₃PO₄, Cs₂CO₃, K₂CO₃ are common. Base strength can affect catalyst stability and side reactions.[3] |
| Solvent | Anhydrous, Degassed | Toluene, Dioxane, THF, DMF. Must be free of water and oxygen. |
| Temperature | 80 - 110 °C | Lowest temperature for a reasonable rate is best to maximize catalyst lifetime. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or sealed vial, add the pyrazolo[1,5-a]pyridine halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
Section 4: Catalyst Deactivation Pathways & Advanced Topics
Visualizing Deactivation Mechanisms
The two dominant deactivation pathways in these systems are distinct and require different mitigation strategies.
Caption: Competing deactivation pathways for Pd catalysts in the presence of N-heterocycles.
Catalyst Reactivation
For homogeneous catalysts, reactivation is generally impractical in a laboratory setting and prevention is the preferred strategy. However, some industrial processes exist for heterogeneous catalysts. For palladium black, oxidative treatments with agents like hypochlorites or nitric acid can re-solubilize the metal to a Pd(II) salt, which could theoretically be recycled, though this is rarely attempted on a research scale.[11][12] In some specific cases, re-oxidation of inactive Pd(0) to active Pd(II) has been achieved using additives like benzoquinone, but this is highly system-dependent.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 12. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic routes. Pyrazolo[1,5-a]pyridines are a critical scaffold in medicinal chemistry, and controlling their isomeric purity is paramount for developing effective therapeutics.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of pyrazolo[1,5-a]pyridine isomers, offering explanations and actionable solutions.
Question 1: I am observing poor regioselectivity in my reaction, obtaining a mixture of pyrazolo[1,5-a]pyridine isomers. How can I improve this?
Answer:
Poor regioselectivity is a common hurdle in pyrazolo[1,5-a]pyridine synthesis, often stemming from the nature of the starting materials and the reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Synthetic Strategy: The most prevalent method for synthesizing pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridines or N-iminopyridinium ylides with alkynes or alkenes.[2][3] The electronic properties of the substituents on both reaction partners play a crucial role in directing the regioselectivity.
-
For reactions with α,β-unsaturated compounds: The regioselectivity is often predictable. For instance, in TEMPO-mediated [3+2] annulation, the reaction of N-aminopyridines with α,β-unsaturated compounds generally yields multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[4][5][6]
-
Consider alternative established methods: If your current approach is not yielding the desired isomer, explore other regioselective methods. For example, a divergent synthesis from a common enamine intermediate has been reported to provide complete regiocontrol.[1]
-
-
Catalyst and Reagent Selection: The choice of catalyst or mediating reagent can significantly influence the regiochemical outcome.
-
TEMPO as a Lewis Acid and Oxidant: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) has been shown to act as both a Lewis acid and an oxidant in the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, leading to high regioselectivity.[4][5][6]
-
PIDA for Cycloaddition: Phenyliodine(III) diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[7]
-
Metal-Free Conditions: Oxidative [3+2] cycloaddition under metal-free conditions, using N-methylpyrrolidone (NMP) as the solvent and oxygen as the oxidant, has also been reported to provide functionalized pyrazolo[1,5-a]pyridines.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cycloaddition, thereby affecting the isomer ratio. It is advisable to perform a solvent screen with a range of polar and non-polar solvents to optimize regioselectivity.
-
Temperature Optimization: Reaction temperature can be a critical parameter. Lowering the temperature may favor the formation of the thermodynamically more stable isomer, while higher temperatures might lead to a mixture of products. Monitor your reaction at different temperatures to find the optimal condition.
Question 2: My reaction yield is consistently low, even when the regioselectivity is acceptable. What are the potential causes and how can I improve the yield?
Answer:
Low yields can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.
-
Purity of Starting Materials: Ensure your N-aminopyridine and α,β-unsaturated compound (or other reaction partners) are pure. Impurities can lead to side reactions and consume your starting materials. Recrystallization or column chromatography of starting materials may be necessary.
-
Reaction Time and Monitoring: It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation.
-
Atmosphere Control: Some synthetic methods are sensitive to air or moisture. For instance, some cycloaddition reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents or intermediates. Conversely, some oxidative cyclizations explicitly require an oxygen atmosphere.[3]
-
Work-up and Purification: The work-up procedure should be optimized to minimize product loss. During extraction, ensure the correct pH to have your product in the organic phase. For purification by column chromatography, select an appropriate solvent system to achieve good separation without significant product loss on the column.
Question 3: I am having difficulty separating the resulting pyrazolo[1,5-a]pyridine isomers. What are the best practices for their separation and characterization?
Answer:
The separation of regioisomers can be challenging due to their similar physical properties.
-
Chromatographic Separation:
-
Flash Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel with different pore sizes) and a finely tuned eluent system are critical. A shallow gradient of a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) often provides the best separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column (normal phase or reverse phase) can be highly effective.
-
-
Characterization and Isomer Assignment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers.[8] The chemical shifts and coupling constants of the protons and carbons on the pyrazolo[1,5-a]pyridine core are distinct for different substitution patterns.[2][9][10][11] For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. The chemical shift of methyl groups can also be a simple method for distinguishing between 5-methyl and 7-methyl isomers.[8]
-
X-ray Crystallography: If you can obtain single crystals of your products, X-ray diffraction analysis provides definitive structural confirmation of the specific isomer.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the [3+2] cycloaddition reaction in the synthesis of pyrazolo[1,5-a]pyridines?
A1: The most common approach involves the reaction of an N-iminopyridinium ylide (a 1,3-dipole) with a dipolarophile (an alkene or alkyne).[2] The reaction proceeds through a concerted or stepwise cycloaddition to form a dihydropyrazolopyridine intermediate, which is then oxidized to the aromatic pyrazolo[1,5-a]pyridine product. A plausible mechanistic pathway involves the initial activation of the N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of the enol form of a β-dicarbonyl substrate. The resulting adduct undergoes oxidative dehydrogenation and cyclization to form the final product.[2]
Q2: How do electron-donating and electron-withdrawing groups on the reactants affect the regioselectivity?
A2: The electronic nature of the substituents on both the N-aminopyridine and the dipolarophile significantly influences the regioselectivity by altering the energies of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. Generally, the reaction is controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. Electron-withdrawing groups on the dipolarophile lower its LUMO energy, often leading to a more favorable and regioselective reaction. For example, reactions with β-nitrostyrenes have been shown to produce single regioisomers.[4]
Q3: Are there any one-pot procedures available for the synthesis of pyrazolo[1,5-a]pyridines?
A3: Yes, several one-pot methods have been developed to improve efficiency. For instance, a TEMPO-mediated one-pot, three-step gram-scale synthesis has been demonstrated for the preparation of a key intermediate for Selpercatinib.[4][5] Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds also provide a one-pot route to the pyrazolo[1,5-a]pyrimidine core.[12]
Q4: What are some of the key biological activities associated with pyrazolo[1,5-a]pyridine derivatives?
A4: Pyrazolo[1,5-a]pyridines are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. They have been investigated as adenosine antagonists, kinase inhibitors, and antiherpetic agents.[3] They are also present in drugs developed for neurological and central nervous system disorders.[2]
Experimental Protocols
Protocol 1: General Procedure for TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
This protocol is adapted from a reported method for the [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds.[4][5][6]
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated compound (e.g., chalcone, nitrostyrene)
-
TEMPO (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the N-aminopyridine derivative (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add the α,β-unsaturated compound (1.2 mmol).
-
Add TEMPO (0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature (or an optimized temperature) and monitor its progress by TLC.
-
Upon completion of the reaction (typically a few hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pyrazolo[1,5-a]pyridine isomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Effect of Substituents on Regioselectivity
The following table summarizes representative data on how substituents on the α,β-unsaturated compound can influence the yield in a TEMPO-mediated synthesis.
| Entry | α,β-Unsaturated Compound | Substituent on Phenyl Ring | Yield (%) |
| 1 | β-Nitrostyrene | 4-Me | ~80% |
| 2 | β-Nitrostyrene | 4-Cl | ~70% |
| 3 | β-Nitrostyrene | 4-NO₂ | ~83% |
| 4 | Chalcone | H | High |
Data is illustrative and based on trends reported in the literature.[4]
Visualizations
Reaction Workflow
Caption: General workflow for the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Chloropyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 3-Chloropyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the synthesis of this compound, providing a foundational understanding of the process.
Q1: What is the most common synthetic route to this compound and why is it favored for scale-up?
A1: The most prevalent and scalable approach involves a two-step sequence:
-
Cyclization: Formation of the pyrazolo[1,5-a]pyridine core.
-
Chlorination: Regioselective introduction of a chlorine atom at the 3-position.
This route is favored for several reasons. Firstly, the starting materials, often substituted pyridines and reagents for building the pyrazole ring, are readily available and cost-effective. Secondly, the cyclization to form the pyrazolo[1,5-a]pyridine scaffold is typically robust and high-yielding.[1][2] Finally, the subsequent chlorination at the 3-position is a well-precedented electrophilic substitution on this electron-rich heterocyclic system.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The primary challenges in scaling up this synthesis can be categorized as follows:
-
Reaction Control: Exothermic events, especially during chlorination, can be difficult to manage on a larger scale.
-
Reagent Handling: Some reagents, such as phosphorus oxychloride used in chlorination, are hazardous and require specialized handling procedures.[3]
-
Impurity Profile: Side reactions, such as the formation of isomeric byproducts or over-chlorination, can become more pronounced at scale.
-
Work-up and Purification: Isolation of the final product from large volumes of reaction mixtures and subsequent purification can be challenging and resource-intensive.
Q3: Are there "green" or more sustainable approaches to this synthesis?
A3: Yes, the field is actively exploring more environmentally friendly methods. One promising area is the use of water as a solvent, which can be effective for both the cyclization and subsequent halogenation steps.[4] Additionally, microwave-assisted synthesis has been shown to be effective for the cyclization step, often leading to shorter reaction times and higher yields under solvent-free conditions.[4]
Section 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis of this compound.
Cyclization Step: Formation of Pyrazolo[1,5-a]pyridine
Issue 1: Low Yield of Pyrazolo[1,5-a]pyridine
-
Potential Cause: Incomplete reaction or degradation of starting materials/product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they may also lead to decomposition. Experiment with a lower temperature for a longer duration.
-
Choice of Base: The selection of the base is critical. For reactions involving 5-aminopyrazoles and β-dicarbonyl compounds, a strong, non-nucleophilic base is often required.[4]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Issue 2: Formation of Impurities during Cyclization
-
Potential Cause: Side reactions due to incorrect stoichiometry or reaction conditions.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. A slow, controlled addition of one reactant to the other can minimize side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction pathway. Screen a variety of solvents to find the optimal one for your specific reaction.
-
Chlorination Step: Synthesis of this compound
Issue 3: Poor Regioselectivity (Formation of other chloro-isomers)
-
Potential Cause: The pyrazolo[1,5-a]pyridine ring system has multiple sites susceptible to electrophilic attack.
-
Troubleshooting Steps:
-
Chlorinating Agent: The choice of chlorinating agent is crucial for controlling regioselectivity. N-Chlorosuccinimide (NCS) is often a good choice for selective chlorination of electron-rich heterocycles.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The solvent can influence the reactivity of the chlorinating agent and the substrate. Aprotic solvents like N,N-dimethylformamide (DMF) are commonly used.[5]
-
Issue 4: Over-chlorination (Formation of di- or tri-chlorinated products)
-
Potential Cause: The this compound product is still electron-rich enough to undergo further chlorination.
-
Troubleshooting Steps:
-
Stoichiometry of Chlorinating Agent: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. A large excess will promote over-chlorination.
-
Slow Addition: Add the chlorinating agent slowly and in portions to maintain a low concentration in the reaction mixture.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.
-
Issue 5: Difficult Purification of the Final Product
-
Potential Cause: The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility properties. Careful pH control during the extraction can be a powerful tool for separating acidic or basic impurities.[6]
-
Flow Chemistry with In-line Purification: For continuous production, consider implementing flow chemistry setups with in-line purification modules, such as scavenger resins or continuous crystallization, to streamline the process.[6][7]
-
Section 3: Experimental Protocols & Visualizations
Workflow for Scale-Up Synthesis
The following diagram illustrates a general workflow for the scale-up synthesis of this compound.
Caption: General workflow for the two-step synthesis and purification of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the chlorination step.
Caption: A decision tree for troubleshooting common problems in the chlorination of pyrazolo[1,5-a]pyridine.
Section 4: Key Parameters for Scale-Up
The following table summarizes critical parameters to consider when transitioning from lab scale to pilot or production scale.
| Parameter | Lab Scale (grams) | Pilot/Production Scale (kilograms) | Key Considerations for Scale-Up |
| Heat Transfer | Efficient heat dissipation due to high surface area to volume ratio. | Slower heat dissipation, risk of thermal runaway, especially during exothermic chlorination. | Use of jacketed reactors, controlled addition of reagents, and potentially flow reactors for better thermal management. |
| Mixing | Generally efficient with magnetic or overhead stirring. | Potential for inefficient mixing, leading to localized "hot spots" and increased side product formation. | Use of appropriate agitators (e.g., impellers, baffles) and ensuring proper mixing studies are conducted. |
| Reagent Addition | Typically rapid addition via syringe or dropping funnel. | Slow, controlled addition is critical to manage exotherms and maintain optimal reaction concentrations. | Use of metering pumps for precise and controlled addition rates. |
| Work-up | Simple extractions in separatory funnels, filtration on Buchner funnels. | Large volume extractions require specialized equipment. Filtration can be slow and challenging. | Use of liquid-liquid centrifuges, filter presses, and careful planning of waste streams. |
| Purification | Flash column chromatography is common. | Chromatography is expensive and time-consuming at scale. Crystallization is preferred. | Development of a robust crystallization process is essential for achieving high purity on a large scale. |
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 7. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Suzuki Couplings
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with protodeboronation, a common and often frustrating side reaction. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven troubleshooting strategies and robust protocols to enhance your reaction yields and purity.
Core Principle: The Competing Pathways
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success hinges on the rate of the productive catalytic cycle significantly outpacing off-cycle decomposition pathways. The most common of these is protodeboronation, where a proton source cleaves the crucial carbon-boron bond of your nucleophile, replacing it with a C-H bond.[1][2] This consumes your starting material, generates a difficult-to-remove byproduct, and ultimately lowers the yield of your desired coupled product.
Understanding and controlling the factors that favor the desired transmetalation step over the undesired protodeboronation is the key to a successful Suzuki coupling, especially with sensitive or electron-deficient substrates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be facing in the lab. Each question is followed by an in-depth explanation and actionable solutions.
Question 1: My reaction yield is low, and I've isolated the arene/heteroarene corresponding to my boronic acid. What is happening and how do I fix it?
Answer: This is the classic signature of protodeboronation. The C-B bond of your boronic acid is being cleaved by a proton source in a reaction that competes directly with the desired palladium-catalyzed coupling.[1][3] The rate of this undesired reaction is highly sensitive to several parameters.
Causality & Primary Solutions:
-
The Role of Base and pH: The most common cause is a base-catalyzed mechanism. While a base is essential for the Suzuki reaction to activate the organoboron species, strong bases in aqueous media (high pH) can dramatically accelerate protodeboronation, especially for thienylboronic acids and other heteroaromatics.[1][3][4] The base reacts with the boronic acid to form a boronate species ([ArB(OH)₃]⁻), which is then susceptible to protonolysis by water.[1][5]
-
The Role of the Catalyst: If the catalytic cycle is slow, the boronic acid spends more time in the reactive, basic environment, increasing the opportunity for protodeboronation to occur.[1]
-
Solution: Accelerate the productive coupling. Employing a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly increase the rate of transmetalation and reductive elimination, allowing the desired reaction to outcompete the decomposition pathway.[1][2][6]
-
-
The Role of Solvent: Water is the proton source for this side reaction. While often used as a co-solvent for solubility, excessive water can be detrimental.[4][7]
-
Solution: Minimize or eliminate water. If possible, switch to anhydrous conditions.[8][9] Using organic-soluble bases like potassium trimethylsilanolate (TMSOK) in solvents like THF or 2-MeTHF can create a homogeneous, anhydrous environment that suppresses protodeboronation.[8][9][10] If water is necessary for solubility, use the minimum amount required.
-
Visualizing the Competing Reactions
The following diagram illustrates the central challenge: the palladium catalyst must facilitate transmetalation from the boronate complex faster than the boronate is destroyed by protonolysis.
Caption: Suzuki coupling vs. the competing protodeboronation pathway.
Question 2: I am working with an electron-deficient or heteroaromatic boronic acid (like 2-pyridyl or a polyfluorinated phenyl) and experiencing rapid decomposition before the coupling even starts. What's special about these substrates?
Answer: You've encountered a class of substrates notoriously prone to protodeboronation. Their instability often stems from unique, non-standard decomposition mechanisms.
Causality & Advanced Solutions:
-
Mechanism for Basic Heteroaromatics: Many basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, exhibit maximum instability at neutral pH.[1][2] This is because they can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation of the C-B bond.[1][2] Counterintuitively, adding either strong acid or strong base can shift the equilibrium away from this highly reactive zwitterion, slowing decomposition.[1][2]
-
Mechanism for Electron-Deficient Arenes: Highly electron-deficient arylboronic acids can be so Lewis acidic that the corresponding boronate ([ArB(OH)₃]⁻) is inherently unstable and may decompose via liberation of a transient aryl anion.[5]
-
The "Slow-Release" Strategy: For these exceptionally unstable substrates, the key is to keep the concentration of the free, active boronic acid in the reaction mixture extremely low at any given time. This is achieved by using a "masked" or protected form of the boronic acid that slowly hydrolyzes under the reaction conditions to liberate the active nucleophile.[1][11]
-
Solution 1: Use Boronic Esters. Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are generally more stable than their corresponding boronic acids.[10][12] They serve as reservoirs that slowly release the boronic acid. MIDA (N-methyliminodiacetic acid) boronates are particularly effective, offering high stability and a controlled release profile, making them ideal for sequential couplings.[1][10][13]
-
Solution 2: Use Organotrifluoroborates. Potassium aryltrifluoroborates (ArBF₃K) are another class of highly stable boronic acid surrogates.[1][14] They are crystalline, easy to handle, and less prone to protodeboronation, slowly hydrolyzing in situ to participate in the catalytic cycle.[14]
-
Table 1: Recommended Starting Conditions to Mitigate Protodeboronation
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for "slow release" of the active nucleophile.[1][2][11] |
| Base | Strong, aqueous (e.g., NaOH, KOH) | Weaker, less nucleophilic (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[2][4][15] |
| Catalyst System | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[1][2][6] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., THF, 2-MeTHF, Toluene) | Removes the proton source required for protodeboronation.[4][8] |
| Temperature | High (e.g., 80-100 °C) | Room Temp to 60 °C | Slows the rate of decomposition, which is often more temperature-sensitive than the coupling.[4][16] |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling for Sensitive Substrates
This protocol is a robust starting point for couplings where protodeboronation is a significant concern, utilizing a highly active catalyst and anhydrous conditions.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (e.g., neopentyl or MIDA boronate, 1.2–1.5 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the phosphine ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF, 2-MeTHF, or Toluene, to achieve ~0.1 M concentration). Then, add the anhydrous base (e.g., K₃PO₄ (3.0 equiv) or TMSOK (1.4 equiv)).[8][9]
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (start at 40-60 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
If you encounter low yields, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic role of the base in the Suzuki reaction? A: The base has a dual role. It is widely believed to activate the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[14] Additionally, it facilitates the formation of the active transmetalating species, often an arylpalladium hydroxo complex (ArPdL₂OH), from the initial oxidative addition product (ArPdL₂X).[14][17][18][19]
-
Q2: Can protodeboronation occur without a base? A: Yes, though it is less common. Acid-catalyzed protodeboronation is also a known mechanism, although the conditions for most Suzuki couplings are basic.[1][3] For some highly reactive heteroaromatics, decomposition can occur even at neutral pH through unique unimolecular pathways.[1]
-
Q3: Are boronic esters completely immune to protodeboronation? A: No, but they are generally much more stable than the corresponding acids.[12][20] The stability varies with the diol used to form the ester; for instance, pinacol esters are very common and offer good stability.[12] However, under harsh basic conditions or with prolonged reaction times, the ester can hydrolyze to the boronic acid, which then undergoes protodeboronation.[12] The goal is for the rate of coupling to be much faster than the rate of hydrolysis and subsequent decomposition.
-
Q4: How can I analytically confirm protodeboronation is the issue? A: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to your boronic acid starting material where the -B(OH)₂ group has been replaced by a hydrogen atom. Comparing the retention time to a commercial standard of the suspected byproduct provides definitive confirmation.
-
Q5: Can temperature be used to control this side reaction? A: Yes. Protodeboronation, like most reactions, is temperature-dependent.[4] Running the reaction at the lowest possible temperature that still affords a reasonable rate for the desired coupling can be an effective strategy.[16] If your catalyst system is active enough, room-temperature couplings are ideal for minimizing thermal decomposition.[6]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 18. chembites.wordpress.com [chembites.wordpress.com]
- 19. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Solvent Systems for Pyrazolo[1,5-a]pyridine Functionalization
Welcome to the Technical Support Center for the functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection that dictate the success of their synthetic endeavors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, and its precise functionalization is paramount for developing novel therapeutics.[1][2][3] This document provides in-depth, experience-based insights into troubleshooting common issues related to solvent systems in a direct question-and-answer format.
Part 1: General Principles & FAQs on Solvent Selection
Before delving into specific reaction troubleshooting, it's crucial to understand the fundamental role of the solvent. The solvent is not merely a medium for dissolution; it is an active participant that can influence reaction rates, stability of intermediates, and, most critically, regioselectivity.
Q1: How does solvent polarity affect the functionalization of pyrazolo[1,5-a]pyridines?
A1: Solvent polarity is a primary determinant of reaction outcomes. For electrophilic aromatic substitutions, the polarity can stabilize or destabilize the charged intermediates (arenium ions).[4]
-
Polar Protic Solvents (e.g., EtOH, MeOH, H₂O): These solvents can hydrogen bond and effectively solvate both cations and anions. While beneficial for dissolving salts and certain reagents, they can sometimes interfere with reactions by coordinating to catalysts or reacting with highly electrophilic reagents. However, in some modern protocols, water is used as a green and effective solvent for halogenation and coupling reactions.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents possess high dielectric constants and are excellent at dissolving a wide range of organic and inorganic compounds. They are often the solvents of choice for cross-coupling reactions as they can stabilize charged intermediates and catalytic species without the reactivity of a protic solvent. For instance, DMSO has been shown to be an optimal solvent for certain one-pot C-H halogenation strategies.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These are typically used when reactants are less polar. In electrophilic substitutions, less polar solvents can sometimes enhance regioselectivity by minimizing the stabilization of undesired charged intermediates. Toluene and dioxane are common choices for Suzuki couplings.[7]
Q2: I'm observing significant debromination of my starting material during a Suzuki coupling. Could the solvent be the cause?
A2: Yes, solvent choice can contribute to protodebromination, a common side reaction in Suzuki couplings. This is particularly problematic with electron-rich heteroaromatics. The issue often arises from traces of water or protic impurities in the solvent, which can protonate the organopalladium intermediate before reductive elimination occurs.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents (e.g., toluene, dioxane, DMF) are rigorously dried before use.[7]
-
Optimize the Base: Sometimes the base itself can be a source of protons. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Ligand and Catalyst Choice: While not a solvent issue, using bulkier electron-rich ligands can accelerate the desired reductive elimination, outcompeting the debromination pathway. For some pyrazolo[1,5-a]pyrimidine systems, a XPhosPdG2/XPhos catalyst system has been used to successfully avoid debromination.[8]
-
Part 2: Troubleshooting Guide for Electrophilic Substitutions
Electrophilic substitution is a cornerstone of pyrazolo[1,5-a]pyridine functionalization. The C3 position is generally the most nucleophilic and kinetically favored site for attack.[1] However, achieving high regioselectivity can be challenging.
Q3: My bromination reaction on an unsubstituted pyrazolo[1,5-a]pyridine is giving me a mixture of C3 and C7 isomers. How can I improve C3 selectivity?
A3: This is a classic regioselectivity problem. While C3 is electronically favored, the reaction conditions, particularly the solvent, can influence the outcome.
-
Causality: The formation of the C7 isomer can be promoted by conditions that favor thermodynamic control or by steric hindrance at the C3 position. Highly polar solvents can stabilize the transition state leading to the C7 isomer more than desired.
-
Recommended Protocol for C3-Selectivity:
-
Solvent Choice: Switch to a less polar, non-coordinating solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent starting points. These solvents are less likely to stabilize alternative charged intermediates.
-
Reagent: Use a milder brominating agent like N-Bromosuccinimide (NBS).
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled C3 product.
-
-
Field Insight: Recent studies have shown that using hypervalent iodine reagents like PIDA in water can provide excellent regioselectivity for C3-halogenation (iodination, bromination, and chlorination) under ambient conditions.[5] This environmentally friendly method has been demonstrated to exclusively functionalize the C3 position.[5]
Q4: I am attempting a C3-nitration using standard H₂SO₄/HNO₃ and observing decomposition of my starting material. What solvent system can I use for a milder reaction?
A4: The strongly acidic conditions of mixed acid can lead to degradation of the sensitive pyrazolo[1,5-a]pyrimidine core. A milder, solvent-based system is required.
-
Causality: The pyrimidine ring is electron-deficient and can be protonated under strongly acidic conditions, deactivating the ring system towards further electrophilic attack and promoting side reactions.
-
Recommended Protocol for Mild C3-Nitration:
-
Reagent System: A recently developed mild method utilizes an iron(III) nitrate / trifluoroacetic acid (Fe(NO₃)₃/TFA) system.[9]
-
Solvent: The reaction can be performed in a chlorinated solvent like dichloroethane (DCE).
-
Procedure: The pyrazolo[1,5-a]pyrimidine substrate is dissolved in the solvent, and the pre-mixed nitrating agent is added portion-wise at a controlled temperature (e.g., 0 °C). This method has proven effective for the C3-selective nitration of various pyrazolo[1,5-a]pyrimidin-7-amines.[9]
-
Part 3: Troubleshooting Guide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl, heteroaryl, and alkyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold.[2][10] Solvent choice here is critical for catalyst stability and reaction efficiency.
Q5: My Suzuki coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine is giving a low yield. What solvent or conditions should I screen first?
A5: Low yields in Suzuki couplings are a common problem that can often be solved by systematically optimizing the reaction parameters, with the solvent and base being the most critical.[11]
-
Causality: Poor solubility of the reactants or the base, catalyst deactivation, or slow transmetalation can all lead to low yields. The solvent system must be able to dissolve the organic substrate, the boronic acid, and the inorganic base to a sufficient extent.
-
Systematic Optimization Workflow:
-
Solvent Screening: A good starting point is a mixture of an aprotic organic solvent and water. Common systems include:
-
Dioxane/H₂O
-
Toluene/H₂O
-
DMF/H₂O
-
For microwave-assisted synthesis, using only water as a solvent has proven highly efficient for certain substrates, leading to excellent yields.[8]
-
-
Base Screening: The choice of base is intimately linked to the solvent.
-
For two-phase systems (e.g., Toluene/H₂O), Na₂CO₃ or K₂CO₃ are standard.
-
For homogeneous systems (e.g., DMF), K₃PO₄ or Cs₂CO₃ are often more effective.
-
-
Catalyst/Ligand: Ensure your palladium source and ligand are appropriate. For challenging couplings on this scaffold, specialized catalyst systems may be required.[8]
-
Solvent Selection Workflow Diagram
This diagram outlines a logical workflow for selecting an appropriate solvent system for a new pyrazolo[1,5-a]pyridine functionalization reaction.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. quora.com [quora.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromopyrazolo[1,5-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core, particularly at the 3-position, is crucial for the development of novel compounds with tailored properties. This guide provides an in-depth comparison of the reactivity of two key precursors, 3-chloropyrazolo[1,5-a]pyridine and 3-bromopyrazolo[1,5-a]pyridine, in widely-used palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies on this specific scaffold are not abundant in the literature, this guide synthesizes established principles of aryl halide reactivity and data from closely related heterocyclic systems to provide a robust framework for reaction design and optimization.
The Fundamental Difference: Carbon-Halogen Bond Reactivity
The choice between a chloro or bromo substituent on an aromatic or heteroaromatic ring is a critical decision in synthetic planning, with significant implications for reaction efficiency and cost. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is rooted in the fundamental properties of the carbon-halogen (C-X) bond.[1]
The superior reactivity of aryl bromides over chlorides can be attributed to two primary factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A lower BDE means that less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1]
-
Oxidative Addition Kinetics: The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is kinetically more favorable for aryl bromides. The greater polarizability of the C-Br bond facilitates a more efficient interaction with the electron-rich palladium(0) center, leading to a faster reaction rate.[1]
This fundamental difference in reactivity dictates the choice of catalyst, ligands, and reaction conditions required to achieve successful cross-coupling with 3-chloro- and 3-bromopyrazolo[1,5-a]pyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.
3-Bromopyrazolo[1,5-a]pyridine: A More Reactive Partner
Based on studies of closely related scaffolds like 3-bromopyrazolo[1,5-a]pyrimidin-5-ones, the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyridine can be expected to proceed with moderate to good yields under relatively standard conditions. However, a key challenge is the potential for a competing debromination reaction, which forms the corresponding unsubstituted pyrazolo[1,5-a]pyridine.[2]
Data Summary: Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine Analog [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Arylated Product (%) | Yield of Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 16 | 9 | 91 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 (MW) | 0.67 | 78 | 22 |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 110 (MW) | 0.67 | 89 | 11 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one coupled with p-methoxyphenylboronic acid.[2]
The data clearly illustrates that the choice of catalyst and ligand is critical to minimize the undesired debromination side reaction. While traditional catalysts like PdCl₂(PPh₃)₂ are largely ineffective, modern, bulky, and electron-rich phosphine ligands such as XPhos, in combination with advanced palladium precatalysts (e.g., XPhosPdG2), significantly improve the yield of the desired cross-coupled product.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyridine (Exemplar)
Exemplar workflow for Suzuki-Miyaura coupling.
This compound: A More Challenging Substrate
Activating the stronger C-Cl bond in this compound for Suzuki-Miyaura coupling requires more forcing conditions and highly active catalyst systems. While specific data for this substrate is scarce, extensive research on the coupling of other chloro-heterocycles provides a clear roadmap.[3] Success hinges on the use of palladium precatalysts complexed with bulky, electron-rich biaryl phosphine ligands.
Catalyst Systems for Chloro-Heterocycle Suzuki Coupling
Key components for activating C-Cl bonds.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) in an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[4][5] The principles of C-X bond reactivity hold true for this transformation as well.
3-Bromopyrazolo[1,5-a]pyridine: Favorable for C-N Coupling
The amination of 3-bromopyrazolo[1,5-a]pyridine is expected to proceed efficiently with a variety of primary and secondary amines using modern Buchwald-Hartwig catalyst systems. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyrazolo[1,5-a]pyridine (Proposed)
-
Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., Xantphos or RuPhos, 4 mol%), and NaOtBu (1.4 equiv.).
-
Reagent Addition: Add 3-bromopyrazolo[1,5-a]pyridine (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours.
-
Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, and purify by column chromatography.
This compound: Requiring Robust Catalysis
The amination of this compound necessitates the use of highly active catalyst systems capable of activating the C-Cl bond. Catalyst systems based on ligands like BrettPhos and RuPhos have shown great success in the amination of challenging chloro-heterocycles.
Catalytic Cycle of Buchwald-Hartwig Amination
Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful route to synthesize aryl- and heteroaryl-alkynes, which are valuable intermediates in organic synthesis.[6]
3-Bromopyrazolo[1,5-a]pyridine: A Reliable Substrate
The Sonogashira coupling of 3-bromopyrazolo[1,5-a]pyridine with terminal alkynes is expected to be a high-yielding transformation under standard conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Experimental Protocol: Sonogashira Coupling of 3-Bromopyrazolo[1,5-a]pyridine (Proposed)
-
Reaction Setup: To a solution of 3-bromopyrazolo[1,5-a]pyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (4-10 mol%), and a base such as triethylamine or diisopropylamine.
-
Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
This compound: Feasible with Modern Catalysts
While less reactive, the Sonogashira coupling of this compound is achievable. Success often relies on the use of more active palladium catalysts, sometimes in a copper-free setting, and potentially higher reaction temperatures. The use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can facilitate the challenging oxidative addition step.[6]
Conclusion
The reactivity of 3-halopyrazolo[1,5-a]pyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. 3-Bromopyrazolo[1,5-a]pyridine is the more reactive substrate, generally providing higher yields under milder conditions across a range of coupling reactions, although side reactions like debromination must be considered and mitigated through careful catalyst selection.
This compound, while more challenging to activate, represents a more economical starting material. Its successful implementation in cross-coupling reactions is highly dependent on the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands. As catalyst technology continues to advance, the utility of chloro-heterocycles as viable coupling partners is ever-expanding, offering cost-effective and sustainable alternatives for the synthesis of complex molecules. Researchers should consider the trade-off between reactivity and cost when selecting their starting material and be prepared to invest in catalyst and reaction optimization when working with the less reactive but more accessible chloro-derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Chloropyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The strategic functionalization of this scaffold is paramount for the exploration of new chemical space and the development of novel therapeutics. The C-3 position, in particular, is a key site for modification. This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for the cross-coupling reactions of 3-chloropyrazolo[1,5-a]pyridine, offering experimental insights to aid researchers in catalyst selection and reaction optimization.
While direct comparative studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the more reactive, yet structurally analogous, 3-bromopyrazolo[1,5-a]pyrimidine derivatives. The principles of catalyst and ligand selection, as well as reaction conditions, are largely translatable.
The Significance of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and selectivity. For the functionalization of electron-deficient heterocyclic halides like this compound, these methods are indispensable. The choice of the palladium catalyst, comprising a palladium precursor and a ligand, is critical to overcoming the inherent challenges of these substrates, such as catalyst deactivation and competing side reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone for the formation of biaryl and heteroaryl-aryl structures. The reaction of a halo-heterocycle with a boronic acid or ester is highly dependent on the catalyst system's ability to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Based on studies of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the following table summarizes the performance of different catalyst systems. These conditions provide a strong starting point for the less reactive this compound, where more forcing conditions (higher temperature, longer reaction times, or more active catalysts) may be necessary.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Prone to debromination of the starting material. |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Moderate | Improved yields over Pd(PPh₃)₄, but debromination can still be a significant side reaction. |
| XPhos Pd G2 / XPhos | K₂CO₃ | Toluene/H₂O | 100 (Microwave) | Good to Excellent (67-89%) | This system proved highly effective in suppressing debromination and affording high yields with a variety of aryl and heteroaryl boronic acids[1]. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Mechanistic Rationale
The success of the XPhos-based catalyst system can be attributed to the ligand's properties. XPhos is a bulky, electron-rich biaryl phosphine ligand. The bulkiness promotes the formation of a monoligated, highly active 14-electron Pd(0) species, which readily undergoes oxidative addition with the electron-deficient this compound. The electron-rich nature of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in Suzuki-Miyaura couplings.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The coupling of this compound with various amines provides access to a wide range of derivatives with potential biological activity.
Catalyst Performance Comparison for Buchwald-Hartwig Amination
Data from the amination of 3-halo-2-aminopyridines and 5-chloro-pyrazolo[1,5-a]pyrimidines suggests that sterically hindered biarylphosphine ligands are highly effective for these transformations. The choice of ligand is often dependent on the nature of the amine coupling partner.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Amine Scope | Yield | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Benzene-1,2-diamine | Moderate (61%) | A common catalyst system for amination reactions[2]. |
| RuPhos-Pd-G3 | LiHMDS | Dioxane | 100 | Secondary amines | Good to Excellent | RuPhos-based precatalysts are highly effective for the amination of heteroaryl halides with secondary amines[3]. |
| BrettPhos-Pd-G3 | LiHMDS | Dioxane | 100 | Primary amines | Good to Excellent | BrettPhos is often the ligand of choice for the coupling of primary amines[3]. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
RuPhos-Pd-G3 (for secondary amines) or BrettPhos-Pd-G3 (for primary amines) (2 mol%)
-
LiHMDS (1.5 equivalents)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, and LiHMDS.
-
Add anhydrous dioxane, followed by the amine.
-
Seal the tube and heat the reaction mixture at 100°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, which are versatile handles for further synthetic transformations or can be integral parts of pharmacophores. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
Catalyst System Recommendations for Sonogashira Coupling
For the Sonogashira coupling of halo-heterocycles, a common and effective catalyst system is a combination of a palladium(II) precursor, a phosphine ligand, and a copper(I) salt.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Efficacy |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | Generally effective for a range of terminal alkynes. |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 100 | The use of a bulky, electron-rich ligand like XPhos can improve reaction rates and yields, especially for challenging substrates. |
Heck Reaction: Alkenylation of the Scaffold
The Heck reaction provides a means to introduce alkenyl groups at the C-3 position. The reaction involves the palladium-catalyzed coupling of the halo-heterocycle with an alkene.
Catalyst System Recommendations for the Heck Reaction
Phosphine-free palladium catalysts or systems with bulky phosphine ligands are often employed for Heck reactions to promote the desired oxidative addition and prevent catalyst decomposition.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Efficacy |
| Pd(OAc)₂ | Et₃N | DMF or NMP | 120-140 | A standard, often effective system for Heck reactions. |
| Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 120 | The addition of a phosphine ligand can improve catalyst stability and turnover. |
Conclusion
The palladium-catalyzed functionalization of this compound is a powerful strategy for the synthesis of novel derivatives. While the chloro-substituent presents a challenge due to its lower reactivity compared to bromo or iodo analogs, the use of modern, sophisticated palladium catalyst systems can overcome this hurdle. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as XPhos are highly recommended to achieve high yields and minimize side reactions. In the case of Buchwald-Hartwig aminations, the choice of ligand is crucial and should be tailored to the amine coupling partner, with RuPhos and BrettPhos being excellent choices for secondary and primary amines, respectively. For Sonogashira and Heck reactions, established catalyst systems provide a solid foundation for reaction optimization. The experimental data and protocols presented in this guide, derived from closely related heterocyclic systems, offer a robust starting point for researchers and drug development professionals to successfully functionalize the 3-position of the pyrazolo[1,5-a]pyridine scaffold.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolopyridines: Thermal vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazolopyridines and the Quest for Synthetic Efficiency
Pyrazolopyridines are a class of nitrogen-rich heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anti-inflammatory, antiviral, anticancer, and anxiolytic activities, have made them a focal point in medicinal chemistry and drug discovery.[1][2] The efficient synthesis of these scaffolds is therefore of paramount importance. Traditionally, the synthesis of pyrazolopyridines has relied on conventional thermal heating methods, which often involve long reaction times, high energy consumption, and the use of volatile organic solvents.[1] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and "green" alternative, offering significant advantages in terms of reaction speed, yield, and environmental impact.[3]
This guide provides a comprehensive comparative study of thermal and microwave-assisted synthesis of pyrazolopyridines. We will delve into the mechanistic underpinnings of these reactions, present a detailed comparison of experimental data, and provide step-by-step protocols for both methodologies. Our aim is to equip researchers with the necessary insights to make informed decisions about the most suitable synthetic strategy for their specific needs.
Mechanistic Pathways in Pyrazolopyridine Synthesis: A Focus on Multicomponent Reactions
Many modern syntheses of pyrazolopyridines, under both thermal and microwave conditions, utilize one-pot multicomponent reactions (MCRs). These reactions are highly efficient as they involve the combination of three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying the experimental procedure.[4][5] A common and illustrative example is the synthesis of pyrazolo[3,4-b]pyridine derivatives from a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or a β-ketoester).[1][6]
The generally accepted mechanism for this type of MCR proceeds through a series of key steps, as illustrated below for the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene nitrile.
Figure 1: A generalized workflow for the multicomponent synthesis of pyrazolopyridines.
The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile, often catalyzed by a base or an acid. This is followed by a Michael addition of the 5-aminopyrazole to the activated double bond of the Knoevenagel adduct. The resulting intermediate then undergoes intramolecular cyclization, followed by dehydrogenation (oxidation) to yield the final aromatic pyrazolopyridine product.[2][5]
Comparative Analysis: Thermal vs. Microwave Synthesis
The primary distinction between conventional thermal heating and microwave-assisted synthesis lies in the mechanism of energy transfer. Conventional heating relies on conduction and convection, where the reaction vessel is heated from an external source, leading to a temperature gradient within the reaction mixture. In contrast, microwave irradiation directly heats the reactants and solvent molecules through dipolar polarization and ionic conduction, resulting in rapid and uniform heating throughout the bulk of the sample. This fundamental difference has profound implications for reaction outcomes.
The following table summarizes a selection of comparative data for the synthesis of various pyrazolopyridine derivatives, highlighting the significant advantages of microwave irradiation.
| Product | Method | Reaction Time | Yield (%) | Reference |
| Ethyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Conventional | 10-14 hours | 85 | [1] |
| Ethyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Microwave | 20 minutes | 94 | [1] |
| 4-(4-Methoxyphenyl)-1-phenyl-3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Conventional | 4-6 hours | 75 | [6] |
| 4-(4-Methoxyphenyl)-1-phenyl-3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Microwave | 10-15 minutes | 92 | [6] |
| 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Conventional | 4-5 hours | ~80 | [7] |
| 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Microwave | 5-7 minutes | ~85 | [7] |
| Phenyl-1H-pyrazoles | Conventional | 2 hours | 73-90 | [8] |
| Phenyl-1H-pyrazoles | Microwave | 5 minutes | 91-98 | [8] |
As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times, often from hours to minutes, while frequently leading to higher product yields.[1][6][7][8] This acceleration is attributed to the rapid and efficient heating provided by microwaves, which can lead to higher reaction temperatures being reached more quickly and maintained more uniformly. Furthermore, microwave synthesis often requires less solvent or can even be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste and environmental impact.
Experimental Protocols: A Practical Guide
To provide a practical illustration of the differences between the two methods, we present detailed, step-by-step protocols for a representative one-pot, three-component synthesis of a pyrazolo[3,4-b]pyridine derivative.
Conventional Thermal Synthesis Protocol
This protocol is adapted from the synthesis of ethyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1]
-
Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), 4-methylbenzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of water and triethylamine (0.5 eq.) to the flask.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 40°C using a thermostatically controlled oil bath and stir for 10-14 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Add ice-cold water to the flask to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Synthesis Protocol
This protocol is a microwave-assisted adaptation for the synthesis of the same pyrazolo[3,4-b]pyridine derivative.[1]
-
Reactant Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), 4-methylbenzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of water and triethylamine (0.5 eq.) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W.
-
Work-up and Isolation: After the irradiation is complete, cool the vessel to room temperature using a stream of compressed air. Add ice-cold water to the vessel to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.
Conclusion: Embracing Efficiency and Sustainability in Pyrazolopyridine Synthesis
The comparative analysis presented in this guide unequivocally demonstrates the significant advantages of microwave-assisted synthesis over conventional thermal methods for the preparation of pyrazolopyridines. The drastic reduction in reaction times, coupled with often higher yields and a reduced environmental footprint, makes MAOS a compelling choice for researchers in both academic and industrial settings. While conventional heating remains a viable option, particularly for large-scale syntheses where specialized microwave equipment may be a limiting factor, the efficiency and green chemistry benefits of microwave irradiation are undeniable. For the rapid synthesis of compound libraries for high-throughput screening and for the optimization of reaction conditions in drug discovery, microwave-assisted synthesis stands out as a superior and forward-looking technology.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 3. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
The Strategic Value of 3-Chloropyrazolo[1,5-a]pyridine: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and rigid, planar structure make it an attractive framework for designing novel therapeutics. The strategic functionalization of this core is paramount in drug discovery programs, and the choice of synthetic intermediates plays a crucial role in the efficiency, versatility, and overall success of a synthetic campaign. Among the various intermediates available for C3-functionalization of the pyrazolo[1,5-a]pyridine ring, 3-Chloropyrazolo[1,5-a]pyridine has emerged as a cost-effective and versatile building block. This guide provides a comprehensive technical comparison of this compound with its primary alternatives, supported by experimental data, to inform strategic decisions in synthetic route design.
The Central Role of C3-Functionalized Pyrazolo[1,5-a]pyridines
The C3 position of the pyrazolo[1,5-a]pyridine nucleus is a key site for introducing molecular diversity. Modifications at this position can significantly impact a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, robust and efficient methods for C3 functionalization are in high demand. Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, and the selection of a suitable coupling handle at the C3 position is a critical consideration.
This compound: A Viable and Cost-Effective Intermediate
This compound offers a balance of reactivity and stability, making it a practical choice for large-scale synthesis. While chloroarenes are generally less reactive than their bromo and iodo counterparts in palladium-catalyzed cross-coupling reactions, recent advancements in catalyst technology have largely overcome this limitation. The lower cost and greater availability of chlorinated starting materials often make this compound an economically favorable option, particularly in industrial settings.
Synthesis of 3-Halopyrazolo[1,5-a]pyridines
The synthesis of 3-halopyrazolo[1,5-a]pyridines can be achieved through various methods, including direct halogenation of the parent heterocycle. For instance, regioselective halogenation at the C3 position can be accomplished using N-halosuccinimides or other electrophilic halogenating agents.
Comparative Analysis of C3-Intermediates in Cross-Coupling Reactions
The "best" synthetic intermediate is context-dependent, relying on factors such as desired reactivity, cost, and the specific transformation being performed. Here, we compare this compound with its bromo and iodo analogs, as well as the corresponding triflate, in key cross-coupling reactions.
Reactivity Trends in Palladium-Catalyzed Cross-Coupling
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl . This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker C-I bond is more readily cleaved by the palladium catalyst in the oxidative addition step, which is often rate-limiting.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While 3-iodopyrazolo[1,5-a]pyridine would be expected to show the highest reactivity, modern catalyst systems enable efficient coupling of the less reactive chloro- and bromo-analogs.
Table 1: Illustrative Comparison of 3-Halopyrazolo[1,5-a]pyridine Reactivity in Suzuki-Miyaura Coupling
| Intermediate | Catalyst System (Illustrative) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodopyrazolo[1,5-a]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >90 |
| 3-Bromopyrazolo[1,5-a]pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 70-85 |
Note: The conditions and yields presented are illustrative and based on typical values for similar heterocyclic systems. Actual results may vary depending on the specific substrates and optimized conditions.
The data illustrates that while this compound requires more forcing conditions and advanced catalyst systems, it can still provide good to excellent yields, making it a viable option when cost is a primary driver.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed t-BuOH (5 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][2][3][4] Similar to the Suzuki coupling, the reactivity of the halide plays a significant role.
Table 2: Illustrative Comparison of 3-Halopyrazolo[1,5-a]pyridine Reactivity in Buchwald-Hartwig Amination
| Intermediate | Catalyst System (Illustrative) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodopyrazolo[1,5-a]pyridine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 6 | >90 |
| 3-Bromopyrazolo[1,5-a]pyridine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Dioxane | 100 | 10 | 80-90 |
| This compound | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 120 | 16 | 65-80 |
The trend in reactivity is consistent with other cross-coupling reactions, with the chloro-derivative requiring more robust catalytic systems and harsher conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of valuable alkynyl groups.[5][6] The copper co-catalyst plays a crucial role in this reaction, and the choice of halide can influence reaction efficiency.
Table 3: Illustrative Comparison of 3-Halopyrazolo[1,5-a]pyridine Reactivity in Sonogashira Coupling
| Intermediate | Catalyst System (Illustrative) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodopyrazolo[1,5-a]pyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | >95 |
| 3-Bromopyrazolo[1,5-a]pyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 8 | 85-95 |
| This compound | Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 110 | 18 | 60-75 |
For Sonogashira couplings, this compound is a significantly less reactive substrate, often requiring specialized ligands and higher temperatures to achieve satisfactory yields.
Alternative Strategies for C3-Functionalization
Beyond the use of halogenated intermediates, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic cores.[7][8]
Direct C-H Arylation
Palladium-catalyzed direct C-H arylation allows for the coupling of pyrazolo[1,5-a]pyridine with aryl halides, bypassing the need for pre-functionalization of the heterocycle.[9][10] The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. This approach offers a more streamlined synthesis but may require extensive optimization to achieve the desired regioselectivity and yield.
Conclusion: A Strategic Choice for Synthetic Efficiency
The validation of this compound as a viable synthetic intermediate is strongly supported by the advancements in modern catalysis. While it exhibits lower intrinsic reactivity compared to its bromo and iodo counterparts, the use of sophisticated phosphine ligands and robust palladium precatalysts allows for its effective use in a variety of essential cross-coupling reactions.
Key Takeaways:
-
Reactivity Hierarchy: The reactivity of C3-functionalized pyrazolo[1,5-a]pyridines in palladium-catalyzed cross-coupling follows the order: I > Br > OTf > Cl.
-
This compound: A cost-effective and readily available intermediate that can be successfully employed in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with the appropriate choice of modern catalyst systems. It is particularly well-suited for large-scale synthesis where cost is a significant factor.
-
3-Bromo- and 3-Iodopyrazolo[1,5-a]pyridines: Offer higher reactivity, allowing for milder reaction conditions and a broader substrate scope with simpler catalyst systems. They are often the preferred choice in early-stage discovery and for challenging coupling partners.
-
Pyrazolo[1,5-a]pyridin-3-yl Triflate: Provides a good balance of reactivity and stability, often serving as a reliable alternative to the corresponding halides.
-
Direct C-H Functionalization: Represents a powerful, atom-economical alternative that can streamline synthetic routes but may require significant optimization to control regioselectivity.
The choice of the optimal C3-intermediate is a strategic decision that should be based on a careful consideration of the specific synthetic goals, economic constraints, and the desired balance between reactivity and stability. As catalyst technology continues to evolve, the utility of less reactive but more economical intermediates like this compound is expected to further expand, solidifying its position as a valuable tool in the synthetic chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Chloropyrazolo[1,5-a]pyridine Derivatives Against Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrazolo[1,5-a]pyridine core has emerged as a promising framework for the development of potent kinase inhibitors and cytotoxic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 3-chloropyrazolo[1,5-a]pyridine derivatives against various cancer cell lines, offering insights into their therapeutic potential and mechanisms of action.
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Tool in Oncology Research
The pyrazolo[1,5-a]pyridine system is a fused heterocyclic ring structure that acts as a bioisostere of purine, enabling it to effectively compete with ATP for the binding pockets of various kinases.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By inhibiting specific kinases, pyrazolo[1,5-a]pyridine derivatives can disrupt cancer cell proliferation, survival, and metastasis. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The introduction of a chlorine atom at the 3-position, in particular, can significantly influence the compound's electronic properties and its interaction with target proteins.
Comparative Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives
The cytotoxic potential of novel chemical entities is a primary determinant of their promise as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment. While specific data for a wide range of this compound derivatives is still emerging in the public domain, studies on the broader class of pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives provide valuable comparative insights.
One study on pyrazolo[1,5-a]pyrimidine derivatives reported IC50 values ranging from 0.19 to 1.58 µM against a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines.[5] Another investigation into pyrazolo[3,4-d]pyrimidin-4-one derivatives against the MCF-7 breast cancer cell line found IC50 values as low as 11 µM.[6] These findings underscore the potent anticancer activity of the general scaffold.
For a direct comparison, a study on pyrazolo[1,5-a]pyridine-3-carboxylates, which are structurally related to the 3-chloro derivatives, revealed their cytotoxic effects against several human cancer cell lines.[7] The table below summarizes representative IC50 values for various pyrazolo[1,5-a]pyridine and related derivatives against different cancer cell lines, offering a comparative perspective.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | SUIT 2.28 (Pancreatic) | 0.2 - 1.6 | [5] |
| Pyrazolo[1,5-a]pyrimidine derivative | PATU-T (Pancreatic) | 0.19 - 1.58 | [5] |
| Pyrazolo[1,5-a]pyrimidine derivative | PANC-1 (Pancreatic) | 0.19 - 1.58 | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one derivative | MCF-7 (Breast) | 11 | [6] |
| Pyrazolo[1,5-a]pyridine-3-carboxylate | A549 (Lung) | Data not specified | [7] |
| Pyrazolo[1,5-a]pyridine-3-carboxylate | MCF-7 (Breast) | Data not specified | [7] |
| Pyrazolo[1,5-a]pyridine-3-carboxylate | HCT-116 (Colon) | Data not specified | [7] |
| Pyrazolo[1,5-a]pyridine-3-carboxylate | PC-3 (Prostate) | Data not specified | [7] |
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding how a compound induces cancer cell death is critical for its development as a therapeutic. Pyrazolo[1,5-a]pyridine derivatives have been shown to exert their effects through various mechanisms, primarily by acting as kinase inhibitors, leading to cell cycle arrest and apoptosis.
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
As previously mentioned, the structural similarity of the pyrazolo[1,5-a]pyridine scaffold to purine makes it an excellent candidate for kinase inhibition.[1] These compounds can target a variety of kinases that are frequently overactive in cancer, such as Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like EGFR, which are involved in cell growth and proliferation.[4][8] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of CDK2 and TRKA kinases.[4] The inhibition of these kinases disrupts the orderly progression of the cell cycle, ultimately leading to a halt in cell division.
Caption: Putative signaling pathway inhibition by this compound derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on pyrazolopyridine derivatives have demonstrated their capacity to trigger this crucial process.[9] Furthermore, by inhibiting key cell cycle regulators like CDKs, these compounds can cause the cell cycle to arrest at specific checkpoints, preventing cancer cells from replicating their DNA and dividing. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause cell cycle arrest in the G0/G1 phase.[4]
Experimental Protocols for Assessing Biological Activity
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Caption: A generalized workflow for assessing the biological activity of novel compounds.
Conclusion and Future Directions
The available evidence strongly suggests that the pyrazolo[1,5-a]pyridine scaffold is a highly promising platform for the development of novel anticancer agents. While specific, comprehensive data on this compound derivatives remains somewhat limited in publicly accessible literature, the broader class of related compounds demonstrates significant cytotoxic and mechanistic potential. The 3-chloro substitution likely plays a key role in modulating the activity of these compounds, and further structure-activity relationship (SAR) studies are warranted to fully elucidate its impact.
Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish a clear SAR. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing these compounds through the drug discovery pipeline. Furthermore, in vivo studies in relevant animal models will be necessary to assess their therapeutic efficacy and safety profiles. The insights gained from such research will undoubtedly contribute to the development of the next generation of targeted cancer therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: An Evaluation of Yield and Purity
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. The development of efficient and versatile synthetic routes to access functionalized derivatives of this core structure is of paramount importance for drug discovery and the creation of novel materials. This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of functionalized pyrazolo[1,5-a]pyridines, with a focus on reaction yield, purity, and overall efficiency.
[3+2] Cycloaddition Reactions: A Workhorse Approach
The [3+2] cycloaddition reaction is arguably the most widely employed and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core. This approach typically involves the reaction of an N-aminopyridine derivative, which serves as a 1,3-dipole, with a variety of dipolarophiles.
Mechanistic Overview
The reaction generally proceeds through the formation of an N-iminopyridinium ylide from the corresponding N-aminopyridine. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene, to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation or aromatization furnishes the final pyrazolo[1,5-a]pyridine product.
Key Variants and Performance
Several variations of the [3+2] cycloaddition have been developed, each with its own set of advantages in terms of reaction conditions, substrate scope, and yield.
-
Reaction with α,β-Unsaturated Carbonyl Compounds and Alkenes: This metal-free approach utilizes readily available starting materials and often proceeds at room temperature.[1][2] The use of an oxygen atmosphere or an oxidant like (diacetoxyiodo)benzene (PIDA) facilitates the final aromatization step.[3][4] Yields are generally high, often exceeding 90%, and the products are typically purified by column chromatography to achieve high purity.[1][2]
-
Reaction with Ynals: A one-step synthesis of cyanated pyrazolo[1,5-a]pyridines has been developed using N-aminopyridinium ylides and ynals.[5][6] In this transformation, the N-aminopyridinium ylide fascinatingly acts as both a 1,3-dipole and a nitrogen source for the cyano group.[5][6] This method provides access to uniquely functionalized products in good yields.[6]
-
Sonochemical Synthesis: A catalyst-free, sonochemical approach for the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes has been reported to be highly efficient, with very good to excellent yields.[7] Sonication can significantly reduce reaction times compared to conventional heating.[7]
| Dipolarophile | Catalyst/Conditions | Yield Range (%) | Purity | Reference |
| α,β-Unsaturated Carbonyls | O₂, NMP, RT | 70-95 | High (after chromatography) | [1][2] |
| Electron-deficient Alkenes | PIDA | Good to Excellent | High | [3][4] |
| Ynals | Aerobic oxidation | 70-75 | High | [6] |
| Alkynes/Alkenes | Sonication, catalyst-free | Very good to excellent | High | [7] |
Cross-Dehydrogenative Coupling (CDC) Reactions: An Atom-Economical Alternative
Cross-dehydrogenative coupling has emerged as a powerful, atom-economical strategy for C-C and C-N bond formation. For the synthesis of pyrazolo[1,5-a]pyridines, this method offers a novel and efficient route that avoids pre-functionalized starting materials.
Mechanistic Insights
A notable example involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[3] The proposed mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation facilitated by molecular oxygen, followed by cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyridine.[3]
Performance and Purity
This aerobic, catalyst-free CDC process is highly efficient, with reported yields of up to 94%.[3] The reaction is carried out under an oxygen atmosphere, highlighting its green chemistry credentials. The products are typically crystalline solids and can be purified by simple recrystallization from solvents like ethanol, which often results in high purity.[3] The provided experimental data in the literature includes detailed NMR and HRMS characterization, confirming the structures of the synthesized compounds.[3]
| Reactants | Promoter/Oxidant | Yield Range (%) | Purity | Reference |
| N-Amino-2-iminopyridines + 1,3-Dicarbonyls | Acetic Acid / O₂ | 34-94 | High (after recrystallization) | [3] |
Multicomponent and Cascade Reactions: Streamlining Synthesis
Multicomponent reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.
Palladium-Catalyzed Cascade Alkenylation/Cyclization
A notable example is the synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and alkenyl iodides. This process involves a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization in a cascade fashion. This method provides a direct route to these compounds in good yields.
Silver-Catalyzed Multicomponent Reaction
A silver-triflate catalyzed multicomponent reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone has been developed for the synthesis of a novel dipyrazolo[1,5-a:4',3'-c]pyridine system.[8][9] While leading to a more complex fused system, this demonstrates the power of MCRs in rapidly building molecular complexity.
Yield and Purity Considerations
MCRs and cascade reactions are designed for efficiency, often providing good to excellent yields. However, the purification of the final product from a complex reaction mixture can sometimes be challenging. The purity of the products from these reactions is highly dependent on the specific transformation and the purification method employed, which is typically column chromatography.
Experimental Protocols
Representative Protocol for [3+2] Cycloaddition
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition [1][2]
-
To a solution of N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL) in a round-bottom flask, the reaction mixture is stirred at room temperature under an oxygen atmosphere (balloon).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazolo[1,5-a]pyridine derivative.
Representative Protocol for Cross-Dehydrogenative Coupling
Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [3]
-
A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol), ethyl acetoacetate (3 mmol), and acetic acid (6 mmol) in ethanol (10 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with ethanol and then recrystallized from ethanol to yield the pure product as yellow-white crystals (94% yield).[3]
-
The product structure is confirmed by IR, ¹H NMR, ¹³C NMR, and HRMS analysis.[3]
Conclusion
The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through several efficient methodologies.
-
[3+2] Cycloaddition reactions stand out as a highly versatile and widely applicable method, offering a broad substrate scope and generally high yields. The reaction conditions can often be mild, and various modifications allow for the introduction of diverse functional groups.
-
Cross-dehydrogenative coupling presents a more recent, atom-economical, and environmentally friendly alternative. This method is particularly attractive for its operational simplicity and the use of molecular oxygen as a green oxidant, providing high yields and purities, often with simple recrystallization.
-
Multicomponent and cascade reactions offer the highest degree of synthetic efficiency, enabling the rapid construction of complex pyrazolo[1,5-a]pyridine derivatives in a single step.
The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For broad applicability and proven reliability, [3+2] cycloaddition remains a primary choice. For syntheses where atom economy and green chemistry principles are a high priority, the cross-dehydrogenative coupling approach is an excellent option.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipyrazolo[1,5-a:4',3'-c]pyridines - a new heterocyclic system accessed via multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 3-Chloropyrazolo[1,5-a]pyridine Under Forced Degradation Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 3-Chloropyrazolo[1,5-a]pyridine, are of significant interest.[1] This guide provides a comprehensive framework for evaluating the stability of this compound under various stress conditions, a process known as forced degradation.[2] Such studies are critical for identifying potential degradation pathways, developing stability-indicating analytical methods, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).[3][4]
This guide is structured to provide not just a methodology, but a logical and scientific rationale for the experimental choices, empowering researchers to design and interpret their own stability studies. We will explore the stability of this compound in comparison to its parent compound, pyrazolo[1,5-a]pyridine, and the hypothetical more electron-rich analogue, 3-methoxypyrazolo[1,5-a]pyridine, to elucidate the influence of the chloro-substituent.
The Critical Role of Forced Degradation Studies
Forced degradation studies are intentionally rigorous, exposing the compound to conditions more severe than those it would encounter during manufacturing, storage, or clinical use.[2] The goal is to generate degradation products in a shortened timeframe, providing a window into the molecule's inherent liabilities.[3] This information is invaluable for formulation development, packaging selection, and defining storage conditions.[3][4]
The typical stress conditions employed in forced degradation studies include:
-
Acidic and Basic Hydrolysis: To assess stability across a range of pH values.
-
Oxidation: To evaluate susceptibility to oxidative degradation.
-
Thermal Stress: To determine the impact of elevated temperatures.
-
Photolytic Stress: To understand the effect of light exposure.
Experimental Design: A Self-Validating Approach
The following protocols are designed to be self-validating, with clear endpoints and analytical methodologies. The primary analytical technique proposed is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), which offers high resolution and sensitivity for the detection and identification of degradation products.[5]
Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Experimental Protocols
Materials
-
This compound
-
Pyrazolo[1,5-a]pyridine (comparator)
-
3-Methoxypyrazolo[1,5-a]pyridine (hypothetical comparator)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, for mobile phase modification
Instrumentation
-
UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., quadrupole time-of-flight, Q-TOF).
-
Photostability chamber compliant with ICH Q1B guidelines.[6]
-
Oven for thermal stability studies.
-
pH meter.
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of each compound in a 50:50 mixture of acetonitrile and water.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: For acidic samples, neutralize with an equivalent amount of NaOH. For basic samples, neutralize with an equivalent amount of HCl.
-
Analysis: Dilute the samples with the mobile phase and analyze by UPLC-MS.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of each compound in a 50:50 mixture of acetonitrile and water.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Keep the solution at room temperature.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analysis: Dilute the samples with the mobile phase and analyze by UPLC-MS.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a thin layer of the solid compound in a clear glass vial.
-
Incubation: Store the vials in an oven at 80°C.
-
Time Points: Withdraw samples at 1, 3, and 7 days.
-
Analysis: Dissolve the solid in the mobile phase to a concentration of 0.5 mg/mL and analyze by UPLC-MS.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Place a thin layer of the solid compound in a clear glass vial. Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
-
Exposure: Expose the samples to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
Control: Protect identical samples from light with aluminum foil.
-
Analysis: After the exposure period, dissolve the solid samples in the mobile phase to a concentration of 0.5 mg/mL and analyze all samples by UPLC-MS.
Comparative Stability Analysis and Expected Outcomes
The stability of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atom. This can be compared to the unsubstituted parent compound and the electron-donating methoxy-substituted analogue.
Table 1: Predicted Comparative Stability of Pyrazolo[1,5-a]pyridine Derivatives
| Stress Condition | This compound | Pyrazolo[1,5-a]pyridine (Parent) | 3-Methoxypyrazolo[1,5-a]pyridine (Hypothetical) | Rationale |
| Acidic Hydrolysis | Moderately Stable | Stable | Potentially Less Stable | The pyrazolo ring is generally stable to acid. The electron-withdrawing chlorine may slightly deactivate the pyridine ring towards protonation and subsequent nucleophilic attack by water. The electron-donating methoxy group may activate the ring, making it more susceptible to hydrolysis. |
| Basic Hydrolysis | Susceptible to Degradation | More Stable | Most Stable | The electron-withdrawing chlorine atom at the 3-position is expected to make this position susceptible to nucleophilic aromatic substitution by hydroxide ions. The parent and methoxy-substituted compounds are expected to be more resistant. |
| Oxidative Degradation | Moderately Stable | More Susceptible | Most Susceptible | The electron-withdrawing nature of chlorine deactivates the ring system towards electrophilic attack by oxidizing agents. The electron-rich methoxy group would make the ring more prone to oxidation.[7] |
| Thermal Degradation | Stable | Stable | Stable | The pyrazolo[1,5-a]pyridine core is generally thermally stable. Minor differences may be observed based on substituent effects on crystal packing and bond energies.[8][9] |
| Photolytic Degradation | Potentially Unstable | Moderately Stable | Moderately Stable | Halogenated aromatic compounds are known to be susceptible to photodegradation through homolytic cleavage of the carbon-halogen bond.[10][11] |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and characterizing the degradation products.
Basic Hydrolysis of this compound
Caption: Proposed pathway for the basic hydrolysis of this compound.
Under basic conditions, the primary degradation pathway is anticipated to be nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion, yielding 3-Hydroxypyrazolo[1,5-a]pyridine.
Photolytic Degradation of this compound
Caption: Proposed pathway for the photolytic degradation of this compound.
Exposure to UV light can induce homolytic cleavage of the C-Cl bond, leading to the formation of a radical intermediate that can abstract a hydrogen atom from the solvent to form the parent pyrazolo[1,5-a]pyridine.
Conclusion
This guide provides a comprehensive framework for evaluating the stability of this compound under forced degradation conditions. The provided protocols and expected outcomes serve as a robust starting point for researchers. The electron-withdrawing nature of the chlorine substituent is predicted to render the molecule susceptible to basic hydrolysis and potentially photolytic degradation, while offering increased stability towards oxidation compared to its non-halogenated and electron-rich counterparts.
By systematically applying these stress conditions and utilizing high-resolution analytical techniques like UPLC-MS, scientists can gain a thorough understanding of the degradation profile of this compound. This knowledge is fundamental for the development of stable, safe, and effective pharmaceutical products.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. lcms.cz [lcms.cz]
- 6. longdom.org [longdom.org]
- 7. Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 10. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 11. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Substituted Pyrazolo[1,5-a]pyridines
For researchers in medicinal chemistry and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of compounds with diverse biological activities and intriguing photophysical properties.[1][2][3] The precise placement of substituents is critical to function, making unambiguous structural verification an indispensable part of the discovery and development workflow. This guide provides an in-depth comparison of spectroscopic techniques used to confirm the structure of 3-substituted pyrazolo[1,5-a]pyridines, grounded in experimental data and established principles. We will move beyond a simple recitation of data to explain the why behind the spectral features, empowering you to interpret your results with confidence.
The Core Scaffold: A Structural Reference
Before delving into the analysis, it is crucial to establish a common frame of reference for the pyrazolo[1,5-a]pyridine core. The IUPAC numbering convention shown below will be used throughout this guide. The C-3 position, the focus of our discussion, is a key site for synthetic modification.
Caption: Core structure and numbering of the pyrazolo[1,5-a]pyridine ring system.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyrazolo[1,5-a]pyridines, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The aromatic protons of the pyrazolo[1,5-a]pyridine system resonate in predictable regions, with their chemical shifts and coupling constants providing a detailed structural fingerprint.
-
H-7: Typically the most downfield proton of the pyridine ring (δ ≈ 8.5 ppm), shifted by the anisotropic effect of the adjacent nitrogen (N-8). It appears as a doublet.[4]
-
H-5: Also significantly downfield (δ ≈ 8.1-8.4 ppm), appearing as a doublet.[4]
-
H-6: Found further upfield (δ ≈ 6.9 ppm) and appears as a triplet or doublet of doublets due to coupling with H-5 and H-7.[4]
-
H-2: The chemical shift of this proton is highly sensitive to the nature of the substituent at C-3. It generally appears as a singlet.
-
H-3: In the unsubstituted parent compound, H-3 is coupled to H-2. In our 3-substituted analogues, this proton is absent.
Causality in Chemical Shifts: The electron-withdrawing nature of the pyridine nitrogen atom deshields the protons of that ring, causing them to resonate at lower fields compared to benzene. The substituent at C-3 exerts a strong electronic influence on H-2. For instance, an electron-withdrawing group like a carboxylate at C-3 will deshield H-2, shifting it downfield.[4]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 3-Substituted Pyrazolo[1,5-a]pyridines in CDCl₃
| Proton | Chemical Shift Range (ppm) | Multiplicity | Key Influences |
| H-7 | 8.4 - 8.6 | d | Anisotropy of N-8 |
| H-5 | 8.1 - 8.5 | d | Anisotropy of N-8 |
| H-2 | 7.8 - 8.5 | s | C-3 Substituent |
| H-6 | 6.8 - 7.0 | t or dd | Shielded position |
| R-group | Variable | - | Depends on substituent |
Note: Data synthesized from multiple sources.[4][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR, often used in conjunction with DEPT experiments to determine the number of attached protons, provides definitive evidence for the carbon framework.
-
Bridgehead Carbons (C-3a, C-4): These quaternary carbons are readily identifiable.
-
C-7 and C-5: These are typically the most downfield carbons of the pyridine portion of the ring system.[6][7]
-
C-3: The chemical shift of the substituted carbon is highly dependent on the attached 'R' group.
-
C-2: Similar to its attached proton, the C-2 resonance is sensitive to the electronic nature of the C-3 substituent.
Unambiguous assignment of all carbon signals is best achieved through 2D NMR experiments like HSQC (which correlates carbons to directly attached protons) and HMBC (which shows correlations over 2-3 bonds). For example, an HMBC experiment would show a correlation between the protons of a 3-ethylcarboxylate substituent and the C-3 carbon, confirming its position.[6][7]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 3-Substituted Pyrazolo[1,5-a]pyridines in CDCl₃
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-7 | 142 - 143 | |
| C-5 | 127 - 130 | |
| C-3a | ~140 | Quaternary |
| C-4 | ~120 | Quaternary |
| C-2 | 127 - 133 | Sensitive to C-3 substituent |
| C-6 | 113 - 114 | |
| C-3 | 100 - 105 | Highly variable with substituent |
Note: Data synthesized from multiple sources.[4][8][9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4]
Fragmentation Patterns: The pyrazolo[1,5-a]pyridine core is a stable aromatic system, meaning that under Electron Impact (EI) ionization, the molecular ion (M⁺) peak is typically prominent and readily identifiable.[10] The fragmentation pattern is primarily dictated by the weakest bonds and the stability of the resulting fragments. The substituent at the C-3 position often directs the initial fragmentation.
-
Loss of the Substituent: A common fragmentation pathway involves the cleavage of the bond between C-3 and the substituent.
-
Substituent-led Fragmentation: Functional groups on the substituent will fragment according to known patterns. For example, a 3-carboxylate ester may lose an alkoxy radical (-OR) or the entire ester group.[10][11]
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1,3]diazepine derivative on the basis of 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 3-Chloropyrazolo[1,5-a]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing target affinity and metabolic stability. However, a promising biological activity profile is only the first step. To advance a hit compound towards a clinical candidate, a rigorous evaluation of its drug-likeness is paramount. This guide provides a comprehensive framework for assessing the drug-likeness of novel 3-Chloropyrazolo[1,5-a]pyridine derivatives, integrating computational predictions with essential experimental validation.
The core principle of this guide is to move beyond a simple checklist of properties. We will explore the causality behind each assessment, enabling researchers to make informed decisions and troubleshoot challenges in their drug discovery pipeline. The journey of a drug from the lab bench to the patient is fraught with attrition, often due to poor pharmacokinetic properties.[4] By front-loading the assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, we can de-risk projects early, saving invaluable time and resources.[5][6]
Part 1: In Silico Triage: Predictive Assessment of Drug-Likeness
The initial phase of drug-likeness assessment should always begin with computational, or in silico, methods. These tools provide rapid, cost-effective predictions of key physicochemical and pharmacokinetic properties, allowing for the efficient prioritization of a large number of synthesized or virtual compounds.[4][5]
Pillar 1.1: Foundational Physicochemical Profiling
The oral bioavailability of a drug is heavily influenced by its fundamental physicochemical properties. Several rule-based filters have been developed based on the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five.[7][8]
Lipinski's Rule of Five (Ro5): A First-Pass Filter
Formulated by Christopher A. Lipinski, the Ro5 is a rule of thumb for evaluating whether a compound has properties that would likely make it an orally active drug in humans.[7][9] Poor absorption or permeation is more likely when a compound violates more than one of these rules:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Molecules that are too lipophilic may have poor aqueous solubility and can be trapped in lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Excessive hydrogen bonding capacity can hinder a molecule's ability to cross a lipid bilayer.[8][10]
While the Ro5 is a powerful initial filter, it is not absolute. Many successful drugs, particularly natural products or those utilizing active transport mechanisms, violate one or more of these rules.[7][11] Therefore, it's crucial to consider extensions and other rules, such as Veber's rule, which adds a criterion for molecular flexibility (Number of Rotatable Bonds ≤ 10), for a more nuanced picture.[12][13]
Pillar 1.2: Predictive ADMET Profiling
Beyond simple physicochemical rules, a suite of computational models can predict a compound's ADMET profile. These predictions help foresee potential liabilities before committing to expensive in vitro and in vivo studies.
-
Absorption: Prediction of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.[14]
-
Distribution: Estimation of plasma protein binding and volume of distribution.
-
Metabolism: Identification of potential sites of metabolism by Cytochrome P450 (CYP) enzymes. This is crucial as metabolic instability is a major cause of drug failure.
-
Excretion: Prediction of clearance mechanisms.
-
Toxicity: Early flags for potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test).
Numerous free and commercial software packages, such as SwissADME, ADMETlab 2.0, and Discovery Studio, can perform these calculations.[5][15]
Experimental Protocol: In Silico Drug-Likeness Assessment using SwissADME
This protocol outlines the steps for a rapid, comprehensive computational analysis.
-
Prepare Structures: Obtain the 2D structure of your this compound derivatives in a compatible format (e.g., SMILES string).
-
Access the Tool: Navigate to the SwissADME web server (a freely available resource).
-
Input Structures: Paste the SMILES strings of your compounds into the input box. Multiple compounds can be analyzed simultaneously.
-
Run Analysis: Initiate the calculation. The server will compute a wide range of properties.
-
Analyze Results:
-
Physicochemical Properties: Examine the calculated MW, LogP, HBD, HBA, and Total Polar Surface Area (TPSA).
-
Lipinski's Rule: Check for any violations of the Rule of Five. SwissADME provides a simple "yes/no" output with the number of violations.
-
Pharmacokinetics: Review the predicted GI absorption, BBB permeant status, and CYP inhibition profiles.
-
Drug-Likeness: Note the specific drug-likeness alerts (e.g., Ghose, Veber, Egan filters).[12]
-
Synthetic Accessibility: Evaluate the synthetic accessibility score to ensure the compounds are reasonably synthesizable.
-
-
Tabulate Data: Consolidate the key predicted parameters into a comparison table for easy ranking and selection of candidates for experimental validation.
Data Presentation: Predicted Drug-Likeness Properties
The table below illustrates how to present the in silico data for a hypothetical series of this compound derivatives compared to a reference drug, Imatinib.
| Compound | MW ( g/mol ) | cLogP | HBD | HBA | Ro5 Violations | Predicted GI Absorption | Predicted BBB Permeant |
| Derivative A | 385.4 | 3.8 | 1 | 4 | 0 | High | Yes |
| Derivative B | 450.5 | 4.2 | 2 | 6 | 0 | High | No |
| Derivative C | 512.6 | 5.5 | 3 | 7 | 2 | Low | No |
| Imatinib (Ref.) | 493.6 | 4.5 | 2 | 8 | 0 | High | No |
This comparative analysis immediately flags Derivative C as a lower priority for further studies due to its two Ro5 violations and predicted low GI absorption.
Visualization: In Silico Drug-Likeness Workflow
Caption: Workflow for in silico drug-likeness assessment.
Part 2: In Vitro Reality Check: Experimental Validation
While in silico predictions are invaluable for initial screening, they are ultimately models of reality. Experimental validation is non-negotiable to confirm the predicted properties and provide reliable data for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Pillar 2.1: Aqueous Solubility
Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to misleading results in biological assays. It is one of the first experimental properties that must be determined.
-
Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution. It's high-throughput and relevant for early discovery, mimicking the conditions of many in vitro assays.
-
Thermodynamic Solubility: The true equilibrium solubility of the solid form of the compound. It is lower-throughput but provides the gold standard measurement needed for later development stages.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol uses nephelometry (light scattering) to detect compound precipitation.
-
Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Compound Addition: In a 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of PBS (final concentration 100 µM, 1% DMSO). Prepare a serial dilution series if a full solubility curve is desired.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow precipitation to equilibrate.
-
Measurement: Read the plate using a nephelometer to measure the light scattering caused by insoluble particles.
-
Data Analysis: Compare the scattering signal of the test compounds to that of a soluble and an insoluble control compound. The concentration at which significant light scattering appears above the background is defined as the kinetic solubility.
Pillar 2.2: Membrane Permeability
For a drug to be absorbed after oral administration, it must pass through the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used, non-cell-based assay to predict passive membrane permeability.
The PAMPA model consists of a 96-well filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms an artificial membrane over the pores. This plate is placed in a 96-well acceptor plate containing buffer, and the donor plate is loaded with the test compounds. The rate of diffusion from the donor to the acceptor plate provides a measure of permeability.
Experimental Protocol: PAMPA Assay
-
Prepare Plates: Hydrate the PVDF filter plate with buffer. Coat the filter membrane with 1-2% lecithin in dodecane and allow the solvent to evaporate. Add buffer to the acceptor plate wells.
-
Prepare Donor Solutions: Dissolve test compounds in the donor buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 100 µM).
-
Assemble and Incubate: Add the donor solutions to the coated filter plate. Carefully place the filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the "sandwich" for 4-16 hours at room temperature.
-
Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the concentrations and physical parameters of the assay system. Compounds are often binned into low, medium, and high permeability categories by comparing their Pe values to those of standard drugs.
Visualization: Experimental Validation Workflow
Caption: Workflow for experimental drug-likeness validation.
Part 3: Synthesis and Comparison
The ultimate goal is to build a holistic view of each derivative by comparing the predicted and experimental data. Discrepancies are not failures; they are learning opportunities that refine our understanding of the chemical series.
Data Presentation: Integrated Drug-Likeness Profile
| Compound | cLogP (Predicted) | Kinetic Solubility (µM, pH 7.4) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Overall Assessment |
| Derivative A | 3.8 | >100 | 8.5 (High) | Promising: Good alignment between predictions and experimental data. High priority. |
| Derivative B | 4.2 | 45 | 5.2 (Medium) | Acceptable: Moderate solubility may need optimization. Medium priority. |
| Derivative C | 5.5 | <5 | 1.1 (Low) | Problematic: Poor solubility and permeability confirmed experimentally. Low priority. |
In this example, Derivative A shows excellent concordance between its favorable in silico profile and strong in vitro results. Derivative B is acceptable, but its moderate solubility might become a liability if higher doses are required. Derivative C confirms the poor predictions from the in silico screen and should be deprioritized unless its biological potency is truly exceptional, warranting a significant medicinal chemistry effort to improve its properties.
By adopting this integrated, multi-parameter approach, research teams can confidently select the most promising this compound derivatives for advancement into more complex biological and in vivo efficacy studies, maximizing the probability of success in the challenging journey of drug discovery.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Docking Analysis of Pyrazolo[1,5-a]pyridine-Based Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have been explored as potent inhibitors for a range of therapeutic targets, including kinases, phosphodiesterases, and other enzymes implicated in various diseases. Molecular docking serves as a powerful computational tool to predict the binding orientation of these small molecule inhibitors within the active site of a target protein, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide provides a comprehensive framework for conducting comparative docking studies of pyrazolo[1,5-a]pyridine-based inhibitors. We will delve into the critical aspects of the workflow, from target selection and preparation to the nuanced interpretation of docking results, ensuring a scientifically rigorous and reproducible study.
The Strategic Importance of Comparative Docking
A singular docking score is a valuable but incomplete piece of the puzzle. The true power of in silico analysis emerges from a comparative approach. By docking a series of related compounds, such as a library of pyrazolo[1,5-a]pyridine analogs, against a common target, we can:
-
Elucidate Structure-Activity Relationships (SAR): Correlate subtle modifications to the scaffold with predicted binding affinities and interaction patterns.
-
Prioritize Compounds for Synthesis and Biological Testing: Focus resources on candidates with the most promising in silico profiles.
-
Generate Hypotheses for Lead Optimization: Identify key interactions that can be enhanced to improve potency and selectivity.
This guide will walk through a practical example of a comparative docking study against a hypothetical kinase target, illustrating the principles and techniques involved.
Experimental Workflow: A Step-by-Step Protocol
A robust comparative docking study is underpinned by a meticulous and well-documented workflow. The following protocol outlines the essential steps, emphasizing the rationale behind each decision.
Figure 1: A generalized workflow for comparative molecular docking studies.
Protein Target Preparation
The quality of your target protein structure is paramount for obtaining meaningful docking results.
-
Step 1: Structure Retrieval. Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure, preferably co-crystallized with a ligand similar to the pyrazolo[1,5-a]pyridine scaffold. This provides a validated binding pocket.
-
Step 2: Pre-processing. Using molecular modeling software such as Schrödinger Maestro, Discovery Studio, or the open-source PyMOL, prepare the protein by:
-
Removing non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands.
-
Adding hydrogens: Most crystal structures do not include hydrogen atoms, which are essential for proper hydrogen bonding and electrostatic calculations.
-
Assigning bond orders and formal charges: Ensure the protein's chemical structure is correctly represented.
-
Protonation state assignment: The protonation states of ionizable residues (e.g., His, Asp, Glu) can significantly impact ligand binding. Tools like H++ can assist in assigning appropriate protonation states at a given pH.
-
Energy minimization: A brief energy minimization of the protein structure can relieve any steric clashes introduced during the preparation steps.
-
Ligand Library Preparation
The pyrazolo[1,5-a]pyridine-based inhibitors to be docked must also be carefully prepared.
-
Step 1: 2D to 3D Conversion. Sketch the 2D structures of your pyrazolo[1,5-a]pyridine analogs. Use a tool like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D using software like LigPrep (Schrödinger) or Open Babel.
-
Step 2: Ligand Conformation Generation. Small molecules are flexible and can adopt multiple conformations. It is important to generate a diverse set of low-energy conformers for each ligand to increase the chances of finding the bioactive pose during docking.
-
Step 3: Charge and Tautomer Assignment. Assign appropriate partial charges to the atoms of each ligand using a force field like OPLS3e or MMFF94. Also, consider possible tautomeric states, as these can influence binding interactions.
Grid Generation
The grid box defines the search space for the docking algorithm within the protein's active site.
-
Step 1: Defining the Binding Site. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand. This ensures that the docking search is focused on the known binding pocket.
-
Step 2: Setting Grid Dimensions. The size of the grid box should be large enough to accommodate the pyrazolo[1,5-a]pyridine inhibitors and allow for some rotational and translational freedom, but not so large that it becomes computationally expensive and reduces the accuracy of the docking. A typical grid box size is 20x20x20 Å.
Molecular Docking
With the prepared protein and ligands, and the defined grid, the docking simulation can be performed.
-
Step 1: Choosing a Docking Program. Several well-validated docking programs are available, each with its own scoring function and search algorithm. Some common choices include:
-
AutoDock Vina: A widely used open-source program known for its speed and accuracy.
-
Glide (Schrödinger): A commercial program with a sophisticated scoring function and sampling algorithm, often used in industrial drug discovery.
-
GOLD: Known for its handling of ligand flexibility.
-
-
Step 2: Setting Docking Parameters. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, should be set. For a comparative study, it is critical to use the exact same parameters for all ligands to ensure a fair comparison.
-
Step 3: Running the Docking Simulation. Execute the docking run for each pyrazolo[1,5-a]pyridine inhibitor against the prepared protein target.
Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function.
Scoring and Ranking
The docking score is an estimate of the binding affinity. Lower scores generally indicate more favorable binding.
| Compound ID | Pyrazolo[1,5-a]pyridine Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Predicted H-bonds |
| PZP-001 | Unsubstituted | -7.8 | Met123, Leu78, Val34 | Backbone NH of Met123 |
| PZP-002 | 3-chloro | -8.5 | Met123, Leu78, Val34, Phe189 | Backbone NH of Met123 |
| PZP-003 | 7-amino | -9.2 | Met123, Leu78, Val34, Asp188 | Backbone NH of Met123, Sidechain of Asp188 |
| PZP-004 | 3-chloro, 7-amino | -10.1 | Met123, Leu78, Val34, Phe189, Asp188 | Backbone NH of Met123, Sidechain of Asp188 |
Table 1: A hypothetical comparison of docking results for a series of pyrazolo[1,5-a]pyridine-based inhibitors against a kinase target.
Pose Analysis
Beyond the docking score, a visual inspection of the predicted binding poses is crucial.
-
Step 1: Visualization. Use a molecular graphics program (e.g., PyMOL, Maestro) to visualize the top-ranked pose for each inhibitor within the protein's active site.
-
Step 2: Interaction Analysis. Analyze the key interactions between the ligand and the protein, including:
-
Hydrogen bonds: These are critical for binding affinity and specificity.
-
Hydrophobic interactions: The pyrazolo[1,5-a]pyridine core often engages in hydrophobic interactions with nonpolar residues.
-
Pi-pi stacking: The aromatic nature of the scaffold can lead to stacking interactions with aromatic residues like Phe, Tyr, and Trp.
-
Salt bridges: If the inhibitor has charged groups, it can form salt bridges with oppositely charged residues in the active site.
-
From the hypothetical data in Table 1, we can infer that the addition of a chloro group at the 3-position (PZP-002) likely enhances hydrophobic interactions with Phe189, leading to a better docking score. The amino group at the 7-position (PZP-003) appears to form a crucial hydrogen bond with the sidechain of Asp188, significantly improving the predicted affinity. The combination of these two substitutions in PZP-004 results in the best docking score, suggesting a synergistic effect.
Trustworthiness and Self-Validation
To ensure the reliability of your comparative docking study, consider the following self-validating steps:
-
Re-docking of a Co-crystallized Ligand: If the PDB structure contains a co-crystallized ligand, a good starting point is to remove it and then dock it back into the active site. The predicted pose should have a low root-mean-square deviation (RMSD) from the crystallographic pose (typically < 2.0 Å). This validates that the docking protocol can reproduce the experimentally observed binding mode.
-
Use of a Decoy Set: Dock a set of known inactive or weakly active compounds (decoys) along with your pyrazolo[1,5-a]pyridine inhibitors. A successful docking protocol should be able to distinguish between active and inactive compounds, with the active compounds consistently receiving better scores.
-
Correlation with Experimental Data: The ultimate validation of a docking study is its correlation with experimental binding data (e.g., IC50 or Ki values). While a perfect correlation is not always expected due to the inherent approximations in docking scoring functions, a general trend should be observable.
Conclusion and Future Directions
Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline. When applied rigorously, it can provide profound insights into the structure-activity relationships of pyrazolo[1,5-a]pyridine-based inhibitors and guide the design of more potent and selective drug candidates. The hypotheses generated from these in silico studies should then be tested through chemical synthesis and biological evaluation, creating a synergistic feedback loop between computational and experimental chemistry. Further computational studies, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted binding poses and provide a more dynamic picture of the protein-ligand interactions.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloropyrazolo[1,5-a]pyridine
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Chloropyrazolo[1,5-a]pyridine demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each action. Our goal is to empower you to manage chemical waste not just in compliance with regulations, but with a deep understanding of the principles that protect you, your colleagues, and our environment.
Hazard Profile and Core Safety Principles
Before any disposal protocol is initiated, a complete understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its hazard profile from structurally similar compounds, such as 3-Chloropyridine and the parent Pyrazolo[1,5-a]pyridine. This analysis forms the basis of our disposal strategy.
All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat[1][2].
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification (Inferred) | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[3][4] | pictogram | Warning |
| Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[3][4] | pictogram | Warning |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled, similar to other chlorinated pyridines.[5][6] | pictogram | Warning |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[3][4] | pictogram | Warning |
The presence of the chlorinated pyridine moiety is of particular importance. Halogenated organic compounds are regulated distinctly from non-halogenated waste due to their potential to form persistent organic pollutants, such as dioxins, if incinerated improperly[7]. Therefore, segregation is the cornerstone of safe disposal .
The Disposal Workflow: A Decision-Based Approach
The correct disposal path for this compound waste depends on its form and concentration. The following diagram outlines the critical decision-making process for waste segregation.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
Under no circumstances should this compound or its solutions be disposed of down the drain.[1][8] This practice is environmentally harmful and violates regulatory standards.
Protocol A: Concentrated/Neat Reagent and Grossly Contaminated Materials
This protocol applies to:
-
Unused or expired this compound.
-
Spill cleanup materials.
-
Heavily contaminated items (e.g., weighing boats, pipette tips, gloves).
Methodology:
-
Containerization: Place the waste into a designated, leak-proof, and chemically compatible container.[9][10] For solids, a wide-mouth polyethylene or glass jar is suitable. Ensure the original container is used if possible.
-
Sealing: Keep the waste container securely sealed when not in use to prevent the release of vapors.[2][11] Containers should not be filled beyond 90% capacity to allow for expansion.[10]
-
Labeling: Clearly label the container with "Hazardous Waste: Halogenated Organic Solid" (or Liquid) and explicitly list "this compound" as the primary constituent.
-
Storage: Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[4][5][11]
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed professional hazardous waste disposal service.[3][4] The ultimate disposal method for such waste is typically high-temperature incineration at a specialized facility equipped to handle chlorinated compounds.[12][13]
Protocol B: Dilute Waste Streams (Aqueous & Organic)
This protocol applies to solutions resulting from reaction workups, extractions, or chromatography.
Methodology:
-
Segregation at Source: This is the most critical step.
-
Halogenated Solvents: If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a container specifically designated for "Halogenated Organic Waste." [14]
-
Non-Halogenated Solvents: If the solvent is non-halogenated (e.g., ethyl acetate, hexanes, methanol), it can be collected in the "Non-Halogenated Organic Waste" container. It is crucial that the concentration of halogenated compounds in this stream remains low (typically <2%) to avoid costly re-classification of the entire waste drum.[10]
-
Aqueous Solutions: Aqueous waste containing this compound must be collected as hazardous aqueous waste. Do not pour it down the drain.[4][15] Collect it in a dedicated, labeled container for "Hazardous Aqueous Waste containing Halogenated Organics."
-
-
Container Management: Use the appropriate waste solvent carboy or container provided by your institution. Ensure it is properly vented if required, but kept closed when not in use.
-
Disposal: Like concentrated waste, all segregated liquid waste streams must be disposed of through a licensed hazardous waste contractor.[12][16]
Emergency Procedures: Spill Management
Accidental spills must be handled immediately to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[2][3] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: The container with the spill cleanup material must be sealed, labeled as "Hazardous Waste: this compound Spill Debris," and disposed of according to Protocol A.
By adhering to these scientifically-backed procedures, you ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental protection.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. louisville.edu [louisville.edu]
- 15. Management of hazardous chemical and biological waste [bath.ac.uk]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
